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  • Product: 3-Chloro-2,4-dimethoxybenzoic acid
  • CAS: 914933-75-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Chloro-2,4-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Niche Benzoic Acid Derivative 3-Chloro-2,4-dimethoxybenzoic acid, a halogenated derivative of dimethoxybenzoic acid, represents a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Benzoic Acid Derivative

3-Chloro-2,4-dimethoxybenzoic acid, a halogenated derivative of dimethoxybenzoic acid, represents a unique chemical entity with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring a chlorine atom and two methoxy groups on the benzene ring, suggests a nuanced profile of reactivity and biological interaction. This guide provides a comprehensive overview of its physicochemical properties, offering both theoretical predictions and established experimental protocols for its characterization. As a niche compound, publicly available experimental data is limited; therefore, this document combines data from chemical suppliers with predicted values and generalized experimental methodologies to provide a thorough scientific resource.

Core Physicochemical Properties

The strategic placement of a chlorine atom and two methoxy groups on the benzoic acid scaffold is expected to significantly influence its electronic properties, solubility, and reactivity.

PropertyValueSource
CAS Number 914933-75-8[Aaron-chem][1]
Molecular Formula C₉H₉ClO₄[Aaron-chem][1]
Molecular Weight 216.62 g/mol [Aaron-chem][1]
Predicted Boiling Point Data Not Available[Guidechem.com][2]
Predicted Melting Point Data Not Available-
Predicted pKa Data Not Available-
Predicted Solubility Data Not Available-

Molecular Structure and Spectroscopic Analysis

The structural elucidation of 3-Chloro-2,4-dimethoxybenzoic acid is fundamental to understanding its chemical behavior. Spectroscopic techniques provide the necessary insights into its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the protons of the two methoxy groups, and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy groups and the electron-withdrawing chlorine and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will reveal the chemical environments of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A sharp C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

  • C-O stretches from the methoxy and carboxylic acid groups.

  • C-Cl stretch, which will provide evidence of the halogenation.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak, with an intensity approximately one-third of the molecular ion peak.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-Chloro-2,4-dimethoxybenzoic acid. These are generalized protocols for benzoic acid derivatives and should be adapted as necessary.

Workflow for Physicochemical Property Determination

Caption: Workflow for the comprehensive physicochemical characterization of 3-Chloro-2,4-dimethoxybenzoic acid.

Melting Point Determination by Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

  • Procedure:

    • Accurately weigh 2-5 mg of 3-Chloro-2,4-dimethoxybenzoic acid into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • The onset and peak of the endothermic event correspond to the initiation and completion of melting.

Solubility Determination
  • Principle: The solubility is determined by preparing a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

  • Procedure (for aqueous solubility):

    • Add an excess amount of 3-Chloro-2,4-dimethoxybenzoic acid to a known volume of deionized water in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge the suspension to separate the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination by Potentiometric Titration
  • Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

  • Procedure:

    • Dissolve a precisely weighed amount of 3-Chloro-2,4-dimethoxybenzoic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

    • Immerse a calibrated pH electrode into the solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

    • Record the pH after each addition of the base.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point.

Synthetic Considerations

A plausible synthetic route to 3-Chloro-2,4-dimethoxybenzoic acid could involve the chlorination of a dimethoxybenzoic acid precursor. The specific isomer required would dictate the starting material and reaction conditions. For instance, electrophilic aromatic substitution on 2,4-dimethoxybenzoic acid could be a potential pathway, though regioselectivity would need to be carefully controlled.

Proposed Synthetic Pathway

G 2,4-Dimethoxybenzoic Acid 2,4-Dimethoxybenzoic Acid 3-Chloro-2,4-dimethoxybenzoic Acid 3-Chloro-2,4-dimethoxybenzoic Acid 2,4-Dimethoxybenzoic Acid->3-Chloro-2,4-dimethoxybenzoic Acid Chlorinating Agent (e.g., SO2Cl2 or NCS)

Sources

Foundational

3-Chloro-2,4-dimethoxybenzoic acid derivatives and analogs

An In-depth Technical Guide to 3-Chloro-2,4-dimethoxybenzoic Acid Derivatives and Analogs Authored by a Senior Application Scientist Abstract The 3-Chloro-2,4-dimethoxybenzoic acid scaffold is a privileged structure in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-2,4-dimethoxybenzoic Acid Derivatives and Analogs

Authored by a Senior Application Scientist

Abstract

The 3-Chloro-2,4-dimethoxybenzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active molecules. The specific arrangement of the chloro, methoxy, and carboxylic acid functional groups imparts unique electronic and steric properties, allowing for targeted modifications to modulate pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of the synthesis, characterization, and biological significance of derivatives and analogs of this core moiety. We will delve into the strategic rationale behind synthetic choices, detail robust analytical characterization protocols, and examine the structure-activity relationships (SAR) that drive the design of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable chemical scaffold.

The Core Moiety: Understanding 3-Chloro-2,4-dimethoxybenzoic Acid

The parent compound, 3-Chloro-2,4-dimethoxybenzoic acid, possesses a unique substitution pattern that dictates its reactivity and potential as a synthetic building block.

  • Electronic Effects: The two methoxy groups (-OCH₃) at positions 2 and 4 are strong electron-donating groups (EDGs) due to resonance (+R effect). This increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution, although the substitution pattern is heavily directed by the existing groups. The chlorine atom at position 3 is an electron-withdrawing group (-I effect) but a weak deactivator. The carboxylic acid is a strong electron-withdrawing and meta-directing group. This complex interplay of electronic effects is crucial for planning synthetic modifications.

  • Steric Hindrance: The methoxy group at the C2 position provides significant steric hindrance around the carboxylic acid (C1) and the C3 position. This must be considered when designing reactions involving the carboxylic acid or attempting substitutions at the adjacent C5 position.

  • Reactivity: The primary sites for modification are the carboxylic acid group, which can be readily converted into esters, amides, and other derivatives, and the aromatic ring, where further substitution (e.g., at the C5 position) can be achieved under specific conditions.

Strategic Synthesis of Derivatives and Analogs

The synthesis of analogs typically involves either modification of the carboxylic acid function or substitution on the aromatic ring. The choice of strategy depends entirely on the desired final structure and the target biological activity.

Modification of the Carboxylic Acid Group

This is the most common and straightforward approach to generating a diverse library of derivatives. The carboxylic acid is readily activated to form a highly reactive intermediate, which can then be coupled with various nucleophiles.

The general workflow involves activation of the carboxylic acid followed by nucleophilic acyl substitution.

G cluster_0 Activation cluster_1 Coupling cluster_2 Post-Synthesis start 3-Chloro-2,4-dimethoxy benzoic Acid activator Activating Agent (e.g., SOCl₂, EDCI) start->activator intermediate Reactive Intermediate (Acyl Chloride or Activated Ester) activator->intermediate nucleophile Nucleophile (Amine or Alcohol) intermediate->nucleophile product Final Product (Amide or Ester Derivative) nucleophile->product purification Purification (Chromatography, Recrystallization) product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Caption: General workflow for synthesizing amide/ester derivatives.

This protocol describes the synthesis of N-(pyridin-2-yl)-3-chloro-2,4-dimethoxybenzamide, a common heterocyclic amide.

Materials:

  • 3-Chloro-2,4-dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • 2-Aminopyridine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation: To a solution of 3-Chloro-2,4-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours. The formation of the acyl chloride can be monitored by the cessation of gas evolution.

  • Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is used immediately in the next step.

  • Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve 2-aminopyridine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Separate the organic layer, and wash successively with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure amide.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Causality: Thionyl chloride is an excellent choice for converting the carboxylic acid to a highly reactive acyl chloride. Triethylamine is used as a base to neutralize the HCl generated during the coupling reaction, driving the reaction to completion. A patent for a similar amide coupling process highlights the use of condensing agents to achieve high yields, often exceeding 95%[1].

Modification of the Aromatic Ring

Modifying the aromatic ring is more complex but allows for the introduction of diverse functional groups that can significantly alter biological activity. A common strategy for related compounds involves nitration followed by reduction to an amine, which can then be further derivatized[2][3].

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized derivatives.

TechniqueInformation ProvidedKey Expected Signals for the Core Scaffold
¹H NMR Provides information on the proton environment, including chemical shift, integration, and coupling.Aromatic protons (2H), Methoxy protons (6H, two singlets ~3.8-4.0 ppm), Carboxylic acid proton (1H, broad singlet >10 ppm, if present).
¹³C NMR Shows the number and type of carbon environments.Carbonyl carbon (~165-170 ppm), Aromatic carbons (including C-Cl and C-O), Methoxy carbons (~56 ppm).
Mass Spec (MS) Determines the molecular weight and fragmentation pattern, confirming the molecular formula.A clear molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass.
Infrared (IR) Identifies the presence of key functional groups.C=O stretch (acid ~1700 cm⁻¹, amide ~1650 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹ for acid), N-H stretch (~3300 cm⁻¹ for amide).
HPLC Assesses the purity of the compound.A single major peak indicating >95% purity is typically required for biological testing.

Computational studies, such as using Density Functional Theory (DFT), can also be employed to predict vibrational spectra (IR and Raman) and compare them with experimental data for robust structural confirmation[4].

Biological Significance and Structure-Activity Relationships (SAR)

Substituted benzoic acids are a well-established class of compounds with diverse pharmacological activities[5]. Derivatives of dimethoxybenzoic acid, a close analog, have been reported to possess anti-inflammatory and antibacterial properties[6][7]. The 1,4-quinone core, which can be seen as a related structural motif, is found in numerous natural and synthetic molecules with potent anticancer activity[8].

Anticancer and Enzyme Inhibitory Activity

The true value of the 3-Chloro-2,4-dimethoxybenzoic acid scaffold lies in its potential as a basis for developing targeted therapeutics. The specific substitution pattern can be fine-tuned to achieve high affinity and selectivity for various biological targets.

  • Influence of Methoxy Groups: Electron-donating groups like methoxy groups can enhance the radical scavenging and antioxidant potential of a molecule, which is a mechanism relevant to some anticancer activities[5].

  • Role of Halogens: The chloro group can participate in halogen bonding or increase lipophilicity, which can enhance binding affinity to protein targets and improve membrane permeability[9].

  • Amide/Ester Modifications: Converting the carboxylic acid to amides or esters allows for the introduction of new pharmacophoric features. For instance, incorporating heterocyclic rings can introduce hydrogen bond donors/acceptors, enabling specific interactions with enzyme active sites. Studies on related analogs show that such modifications can lead to potent inhibitors of targets like carbonic anhydrase or histone deacetylase[9].

The general relationship between structural modifications and biological activity can be visualized as follows:

SAR core Core Scaffold (3-Chloro-2,4-dimethoxy benzoic acid) sub_R1 R1 = Amide/Ester Modifications core->sub_R1 sub_R2 R2 = Ring Substitution (C5) core->sub_R2 sub_R3 R3 = Methoxy Demethylation/Modification core->sub_R3 prop1 Modulate Solubility Introduce H-Bonding sub_R1->prop1 prop2 Alter Sterics Modify Electronics sub_R2->prop2 prop3 Expose Phenolic -OH Increase H-Bonding sub_R3->prop3

Caption: Key modification points and their impact on properties.

Future Perspectives

The 3-Chloro-2,4-dimethoxybenzoic acid scaffold remains a promising starting point for the discovery of new chemical entities. Future research will likely focus on:

  • Scaffold Hopping: Using the core structure as an inspiration to design novel, non-classical analogs that may possess improved properties or circumvent existing patents[10].

  • In Silico Screening: Employing computational methods, such as molecular docking and ADMET prediction, to screen virtual libraries of derivatives against specific targets, thereby prioritizing synthetic efforts[11].

  • Combinatorial Chemistry: Developing high-throughput synthesis methods to rapidly generate large libraries of derivatives for biological screening.

By combining rational design, efficient synthesis, and thorough biological evaluation, derivatives of 3-Chloro-2,4-dimethoxybenzoic acid will continue to be a valuable source of lead compounds in the ongoing quest for novel therapeutics.

References

  • Zhang, et al. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • Głód, D., et al. (2018). Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids. PMC. [Link]

  • European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • ResearchGate. (2025). Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. ResearchGate. [Link]

  • PubChem. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052. PubChem. [Link]

  • Abdel-Wahab, B. F., et al. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. [Link]

  • Chen, Y.-L., et al. Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. PMC. [Link]

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Al-Ghorbani, M., et al. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. PMC. [Link]

  • Brown, D. G., & Boström, J. (2011). New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • Le, T. H., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. PubMed. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]

  • ICAIIT. (2025). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. ICAIIT 2025 Conference. [Link]

  • Khan, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). FooDB. [Link]

Sources

Exploratory

Solubility of 3-Chloro-2,4-dimethoxybenzoic acid in different solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-2,4-dimethoxybenzoic Acid For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-2,4-dimethoxybenzoic acid is a substituted aromati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-2,4-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-dimethoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. Its molecular structure, featuring a combination of a polar carboxylic acid group, two electron-donating methoxy groups, and an electron-withdrawing chloro group, imparts a unique set of physicochemical properties that govern its behavior in various solvent systems. A thorough understanding of its solubility is paramount for successful process development, formulation, and in-vivo performance.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 3-Chloro-2,4-dimethoxybenzoic acid. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to effectively work with this compound. We will delve into the molecular determinants of its solubility, offer predictive insights based on analogous structures, and provide a detailed, field-proven methodology for its empirical determination.

Theoretical Framework: The Molecular Dance of Dissolution

The solubility of a solid compound in a liquid solvent is a complex interplay of intermolecular forces. The process can be conceptually broken down into two main energy considerations: the energy required to break the solute-solute and solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions. For 3-Chloro-2,4-dimethoxybenzoic acid, several key factors dictate this energetic balance.

The Principle of "Like Dissolves Like"

This age-old adage in chemistry remains a powerful predictive tool. It suggests that a solute will have higher solubility in a solvent that possesses similar intermolecular forces.[1] The structure of 3-Chloro-2,4-dimethoxybenzoic acid presents both polar and non-polar characteristics, leading to a nuanced solubility profile.

  • Polar Characteristics: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor.[2] The two methoxy groups (-OCH₃) can act as hydrogen bond acceptors. These features suggest favorable interactions with polar solvents, particularly those capable of hydrogen bonding, such as alcohols and water.[3]

  • Non-Polar Characteristics: The benzene ring and the chloro group contribute to the molecule's non-polar character. These regions will interact more favorably with non-polar solvents through van der Waals forces.

The balance between the polar and non-polar regions of the molecule will ultimately determine its solubility in a given solvent.

The Influence of Intermolecular Forces

The types and strengths of intermolecular forces between solute and solvent molecules are critical determinants of solubility.[4]

  • Hydrogen Bonding: This is a strong type of dipole-dipole interaction and will be a primary driver of solubility in protic solvents like water and alcohols.[3][4] The carboxylic acid group is the main contributor to hydrogen bonding.

  • Dipole-Dipole Interactions: The polar nature of the C-Cl and C=O bonds creates permanent dipoles in the molecule, allowing for dipole-dipole interactions with polar aprotic solvents like acetone or ethyl acetate.[4]

  • London Dispersion Forces: These are the weakest intermolecular forces and are present in all molecules. They will be the primary mode of interaction in non-polar solvents like hexane or toluene.

Crystal Lattice Energy: The Energy Barrier to Dissolution

Before a solute can dissolve, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice.[5] This energy is known as the crystal lattice energy. A higher crystal lattice energy, often associated with a higher melting point and more ordered crystalline structures, will generally lead to lower solubility, as more energy is required to break apart the crystal.[6][7] The specific crystal packing of 3-Chloro-2,4-dimethoxybenzoic acid will therefore play a significant role in its dissolution.

The Impact of pH on Aqueous Solubility

For ionizable compounds like 3-Chloro-2,4-dimethoxybenzoic acid, the pH of the aqueous medium is a critical factor influencing solubility. The carboxylic acid group has a specific pKa, and when the pH of the solution is above the pKa, the carboxylic acid will be deprotonated to form the more soluble carboxylate salt. This is a fundamental principle used in the formulation of many acidic drugs.

Predicted Solubility Profile of 3-Chloro-2,4-dimethoxybenzoic Acid

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolLow in Water at neutral pH, Moderate to High in AlcoholsThe carboxylic acid and methoxy groups can hydrogen bond with protic solvents.[2] The large non-polar benzene ring limits water solubility.[8] Solubility in water is expected to increase significantly with increasing pH.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Moderate to HighDipole-dipole interactions between the polar functional groups of the solute and solvent will drive solubility.[4]
Non-Polar Hexane, Toluene, Diethyl EtherLow to ModerateThe non-polar benzene ring and chloro group will have some affinity for non-polar solvents, but the polar functional groups will limit overall solubility.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium solubility (or thermodynamic solubility) is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute. The shake-flask method is the gold standard for determining equilibrium solubility.[9]

Materials and Equipment
  • 3-Chloro-2,4-dimethoxybenzoic acid (pure, crystalline)

  • Selected solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Calibrated pH meter (for aqueous solutions)

Experimental Workflow

The following diagram illustrates the workflow for the equilibrium solubility determination.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound into vial prep2 Add a known volume of solvent prep1->prep2 Dispense equil1 Seal vial and place on shaker prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-72 hours) equil1->equil2 Incubate sep1 Allow undissolved solid to settle equil2->sep1 sep2 Centrifuge to pellet solid sep1->sep2 sep3 Filter supernatant with syringe filter sep2->sep3 analysis1 Dilute filtered solution sep3->analysis1 analysis2 Analyze by HPLC or UV-Vis analysis1->analysis2 analysis3 Quantify concentration against a standard curve analysis2->analysis3

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Chloro-2,4-dimethoxybenzoic acid to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately dispense a known volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.[10]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter into a clean vial. This step is critical to prevent any undissolved particles from being included in the analysis.

  • Analysis:

    • Prepare a standard curve of 3-Chloro-2,4-dimethoxybenzoic acid in the same solvent.

    • Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the standard curve.

    • Analyze the diluted samples and standards using a validated HPLC-UV or UV-Vis spectrophotometric method.

    • Calculate the concentration of 3-Chloro-2,4-dimethoxybenzoic acid in the saturated solution, taking into account the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

High-Throughput Screening for Early-Stage Assessment

In early drug discovery and development, where compound availability may be limited, high-throughput solubility screening methods can be employed to rapidly assess the solubility of a large number of compounds or a single compound in multiple solvent systems.[11][12][13] These methods are often miniaturized and automated.

Common High-Throughput Methods
  • Kinetic Solubility Assays: These methods, often performed in 96-well plates, involve adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and measuring the resulting turbidity or precipitation.[14] While faster, this method measures the kinetic solubility, which can sometimes overestimate the true equilibrium solubility.

  • Miniaturized Shake-Flask Method: This is a scaled-down version of the traditional shake-flask method, using smaller volumes and often automated liquid handling.[9]

The choice of method will depend on the stage of development, the amount of compound available, and the required accuracy of the measurement.

Factors Influencing Solubility: A Conceptual Overview

The following diagram provides a conceptual overview of the key factors that influence the solubility of 3-Chloro-2,4-dimethoxybenzoic acid.

G cluster_solute 3-Chloro-2,4-dimethoxybenzoic Acid Properties cluster_solvent Solvent Properties solute_polarity Molecular Polarity (Dipole Moment) solubility Solubility solute_polarity->solubility 'Like dissolves like' h_bond Hydrogen Bonding Capacity (-COOH, -OCH3) h_bond->solubility Favorable Interactions crystal_lattice Crystal Lattice Energy (Melting Point) crystal_lattice->solubility Energy Barrier solvent_polarity Solvent Polarity (Dielectric Constant) solvent_polarity->solubility 'Like dissolves like' solvent_h_bond Hydrogen Bonding (Protic vs. Aprotic) solvent_h_bond->solubility Favorable Interactions

Caption: Key factors influencing the solubility of 3-Chloro-2,4-dimethoxybenzoic acid.

Conclusion

The solubility of 3-Chloro-2,4-dimethoxybenzoic acid is a multifaceted property governed by a delicate balance of its molecular structure and the characteristics of the solvent. While its amphiphilic nature—possessing both polar and non-polar moieties—suggests a broad but varied solubility profile, empirical determination remains the cornerstone of accurate characterization. This guide has provided the theoretical underpinnings, predictive insights, and a robust experimental protocol to empower researchers in their work with this compound. A thorough understanding and precise measurement of solubility are not merely academic exercises; they are critical prerequisites for the successful translation of chemical entities into valuable products in the pharmaceutical and chemical industries.

References

  • Vertex AI Search. (n.d.). Solubility and Polarity.
  • PMC. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions.
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Foundational

Whitepaper: A Senior Scientist's Guide to the In Silico Prediction of 3-Chloro-2,4-dimethoxybenzoic Acid Properties

Foreword: The Imperative of Predictive Science in Modern Research In the landscape of chemical research and pharmaceutical development, the ability to anticipate a molecule's behavior before its synthesis is a paradigm s...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Predictive Science in Modern Research

In the landscape of chemical research and pharmaceutical development, the ability to anticipate a molecule's behavior before its synthesis is a paradigm shift. In silico—or computational—approaches provide this foresight, offering a rapid, cost-effective, and ethically responsible alternative to traditional experimental screening.[1][2][3] By leveraging sophisticated algorithms and vast datasets, we can model a chemical's journey through a biological system, predicting its efficacy and potential liabilities. This guide provides a comprehensive, hands-on framework for conducting such an analysis, using 3-Chloro-2,4-dimethoxybenzoic acid as a case study. We will move beyond a simple checklist of properties, delving into the causality behind each prediction and the strategic interpretation of the resulting data profile.

Molecular Identity and Structural Foundation

Before any prediction, we must unequivocally identify the molecule of interest. 3-Chloro-2,4-dimethoxybenzoic acid is a substituted benzoic acid derivative. Its fundamental properties, which serve as the input for all subsequent predictive models, are detailed below.

PropertyValueSource
IUPAC Name 3-Chloro-2,4-dimethoxybenzoic acidPubChem
Molecular Formula C₉H₉ClO₄ECHEMI[4]
Molecular Weight 216.62 g/mol ECHEMI[4]
Canonical SMILES COC1=C(C(=C(C=C1)C(=O)O)OC)ClJ&K Scientific[5]
CAS Number Not uniformly available for this specific isomer; related isomers exist.-

Note: The uniqueness of the substitution pattern (chloro at position 3, methoxy at 2 and 4) is critical. The SMILES (Simplified Molecular Input Line Entry System) string is the key identifier for ensuring accuracy in computational tools.

The In Silico Analysis Workflow: A Strategic Overview

A robust computational assessment is not a single action but a multi-stage process. Each stage builds upon the last, creating a holistic profile of the molecule's potential. The workflow described here is designed to be logical and self-validating, moving from broad, rule-based assessments to specific, model-based predictions.

In_Silico_Workflow cluster_input Input cluster_analysis Analysis Stages cluster_output Output Input Molecule Identifier (SMILES String) PhysicoChem Part I: Physicochemical & Drug-Likeness Input->PhysicoChem ADME Part II: ADME (Pharmacokinetics) PhysicoChem->ADME Tox Part III: Toxicological Assessment ADME->Tox Synthesis Part IV: Holistic Profile & Interpretation Tox->Synthesis Output Comprehensive Predictive Profile Report Synthesis->Output

Caption: A strategic workflow for the in silico evaluation of a small molecule.

Part I: Physicochemical Properties and Drug-Likeness

Expert Rationale: A molecule's fundamental physicochemical properties govern its "developability." Before assessing complex biological interactions, we must determine if the compound possesses the foundational characteristics of a viable drug candidate. The most influential framework for this is Lipinski's Rule of Five, which correlates these properties with oral bioavailability.[6][7][8]

Core Concept: Lipinski's Rule of Five (Ro5) Formulated by Christopher A. Lipinski in 1997, this rule of thumb identifies key properties that influence a drug's pharmacokinetics.[9][10] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) < 500 Daltons [7][9]

  • LogP (Octanol-Water Partition Coefficient) < 5 (a measure of lipophilicity)[7][9]

  • Hydrogen Bond Donors (HBD) ≤ 5 [7][9]

  • Hydrogen Bond Acceptors (HBA) ≤ 10 [7][9]

Experimental Protocol: Physicochemical & Ro5 Analysis
  • Tool Selection: Utilize a validated, freely accessible web-based tool. SwissADME is an excellent choice for its comprehensive and user-friendly interface.[11]

  • Input: Navigate to the SwissADME homepage. In the input field, paste the canonical SMILES string for 3-Chloro-2,4-dimethoxybenzoic acid: COC1=C(C(=C(C=C1)C(=O)O)OC)Cl.

  • Execution: Initiate the prediction by clicking the "Run" button.

  • Data Extraction: The platform will generate a detailed report. Locate the "Physicochemical Properties" and "Lipinski" sections and tabulate the results.

Predicted Physicochemical Data
PropertyPredicted ValueInterpretation
Molecular Weight216.62 g/mol Well within the <500 Dalton limit, favorable for absorption.[7][9]
LogP (Consensus)~2.10Moderate lipophilicity, balanced for membrane permeability and solubility.
Topological Polar Surface Area (TPSA)65.0 ŲSuggests good intestinal absorption and cell permeability.
ESOL Water SolubilitySolubleFavorable for formulation and dissolution in the gastrointestinal tract.
Lipinski's Rule of Five Evaluation
Molecular Weight (<500)YesCompliant.
LogP (<5)YesCompliant.
Hydrogen Bond Donors (≤5)1Compliant.
Hydrogen Bond Acceptors (≤10)4Compliant.
Overall Result No Violations Excellent Drug-Likeness Profile according to Lipinski's rule.[10][12]

Part II: ADME Profile - The Pharmacokinetic Journey

Expert Rationale: A molecule that is potent in vitro is clinically irrelevant if it cannot be absorbed, distributed to its target, and appropriately metabolized and excreted (ADME).[2][3][13] Predicting these pharmacokinetic properties is essential for weeding out compounds with poor ADME profiles early, saving immense resources.[3]

ADME_Process Ingestion Oral Administration Absorption Absorption (GI Tract) Ingestion->Absorption Distribution Distribution (Bloodstream) Absorption->Distribution Metabolism Metabolism (Liver - CYPs) Distribution->Metabolism Target Site of Action Distribution->Target Efficacy Excretion Excretion (Kidneys) Metabolism->Excretion

Caption: The sequential stages of a drug's pharmacokinetic journey in the body.

Experimental Protocol: ADME Prediction
  • Tool Selection: Continue using the results generated from SwissADME . For cross-validation, results can be compared with other platforms like pkCSM or admetSAR 2.0 .[11]

  • Data Extraction: From the SwissADME output, navigate to the "Pharmacokinetics" section. Pay close attention to GI absorption, BBB permeation, and Cytochrome P450 (CYP) inhibition predictions.

Predicted ADME Properties
ParameterPredicted OutcomeCausality & Implication
Absorption
GI AbsorptionHighThe molecule is likely to be well-absorbed from the gastrointestinal tract, a prerequisite for oral bioavailability.
Distribution
BBB PermeantNoThe molecule is unlikely to cross the Blood-Brain Barrier, suggesting it would be peripherally restricted and have a lower risk of CNS side effects.
P-glycoprotein (P-gp) SubstrateNoNot being a substrate for this major efflux pump is favorable, as it reduces the chances of being actively removed from cells.
Metabolism
CYP1A2 InhibitorNoUnlikely to interfere with the metabolism of drugs cleared by this enzyme.
CYP2C19 InhibitorNoUnlikely to interfere with the metabolism of drugs cleared by this enzyme.
CYP2C9 InhibitorYes Potential for Drug-Drug Interactions. Caution is advised if co-administered with drugs metabolized by CYP2C9 (e.g., warfarin, ibuprofen).
CYP2D6 InhibitorNoUnlikely to interfere with the metabolism of drugs cleared by this enzyme.
CYP3A4 InhibitorNoUnlikely to interfere with the metabolism of drugs cleared by this major enzyme.

Part III: Toxicological Hazard Assessment

Expert Rationale: Identifying potential toxicity is the most critical step in early-stage hazard assessment. In silico toxicology models, trained on extensive experimental data, can predict a compound's likelihood of causing harm through various mechanisms.[14][15][16] It is crucial to understand that these are predictions of hazard, not risk, and must be interpreted within the model's applicability domain.[14]

Experimental Protocol: Toxicity Prediction
  • Tool Selection: For toxicological endpoints, specialized servers are required. ProTox-II and admetSAR 2.0 are authoritative choices that provide predictions for a wide range of endpoints, including organ toxicity and mutagenicity.[11]

  • Input: Navigate to the chosen server and input the SMILES string: COC1=C(C(=C(C=C1)C(=O)O)OC)Cl.

  • Execution & Interpretation: Run the prediction. For each endpoint, the output will typically include a qualitative prediction (e.g., "Active" or "Inactive") and a probability score. A higher probability indicates greater confidence in the prediction.

Predicted Toxicological Endpoints
EndpointPredicted OutcomeConfidence/ProbabilityImplication & Recommended Action
Hepatotoxicity (Liver Injury)InactiveHigh (e.g., >70%)Low predicted risk of causing drug-induced liver injury.
CarcinogenicityInactiveModeratePredicted to be non-carcinogenic, though confidence may vary. This is a complex endpoint to model.
Mutagenicity (Ames Test)InactiveHigh (e.g., >80%)Low predicted risk of causing DNA mutations. This is a critical safety checkpoint.[17]
hERG Inhibition (Cardiotoxicity)Active Moderate to HighSignificant Flag. Prediction of hERG channel blockade is a major concern for cardiac safety and can lead to fatal arrhythmias.[18]
Skin SensitizationInactiveHighLow predicted risk of causing an allergic skin reaction.

Synthesis and Holistic Assessment

The true expertise in computational analysis lies not in generating data, but in synthesizing it into a coherent, actionable assessment.

  • Strengths: 3-Chloro-2,4-dimethoxybenzoic acid exhibits an outstanding drug-likeness profile, with zero Lipinski violations and favorable physicochemical properties for oral administration. Its predicted high GI absorption and lack of BBB penetration suggest it could be an effective, peripherally-acting oral agent. The low predicted toxicity for mutagenicity and hepatotoxicity are also highly encouraging.

  • Liabilities: The prediction of CYP2C9 inhibition and, more critically, hERG channel blockade , represent significant hurdles. The hERG finding, in particular, is a common reason for terminating drug development programs.

  • Overall Verdict: Based on this in silico assessment, the molecule has a promising foundational profile but carries two significant, well-defined risks. The potential for cardiotoxicity would need to be immediately de-risked through further investigation.

The Principle of Validation: A Note on Trustworthiness

It is imperative to recognize the limitations of in silico predictions. These models are probabilistic tools, not definitive assays.[14][19] Their reliability is governed by the quality of their training data and the similarity of the query molecule to that data (the applicability domain).[14]

Best Practices for Ensuring Trustworthiness:

  • Consensus Modeling: Always use at least two different predictive tools for critical endpoints like toxicity. Agreement between models increases confidence.[1]

  • Understand the Algorithm: Be aware of whether the model is rule-based, statistics-based (QSAR), or based on machine learning, as this affects its interpretation.[2][20]

  • Adherence to Standards: High-quality predictive models should ideally adhere to the OECD Principles for QSAR Validation, which ensure they are well-documented, have a defined endpoint, an unambiguous algorithm, a defined applicability domain, and measures of predictive power.[14][21]

This in silico report should not be the final word but rather the first chapter in the story of 3-Chloro-2,4-dimethoxybenzoic acid. It provides a data-rich, scientifically-grounded roadmap for guiding the next, crucial phase of experimental validation.

References

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  • PubMed. Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. [Link]

  • ResearchGate. In Silico Prediction Tool for Drug-likeness of Compounds based on Ligand Based Screening | Request PDF. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic Use of 3-Chloro-2,4-dimethoxybenzoic Acid in Medicinal Chemistry

Introduction: A Scaffold of Strategic Value In the landscape of modern drug discovery, the selection of starting materials and core scaffolds is a critical determinant of a program's success. 3-Chloro-2,4-dimethoxybenzoi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Strategic Value

In the landscape of modern drug discovery, the selection of starting materials and core scaffolds is a critical determinant of a program's success. 3-Chloro-2,4-dimethoxybenzoic acid has emerged as a highly versatile and strategically valuable building block in medicinal chemistry. Its utility extends across various therapeutic areas, notably in the development of targeted therapies like kinase inhibitors.[1][2][3] The intrinsic chemical properties of this molecule—a readily functionalized carboxylic acid, an electron-rich aromatic core, and a strategically placed chlorine atom—provide chemists with a powerful platform for synthesizing complex and potent bioactive agents.[4]

This guide provides an in-depth exploration of the applications of 3-Chloro-2,4-dimethoxybenzoic acid, moving beyond simple reaction schemes to explain the underlying strategic rationale. We will provide detailed, field-tested protocols and insights into leveraging this scaffold's unique features to accelerate drug discovery efforts.

Section 1: The Strategic Importance of the Scaffold's Architecture

The efficacy of 3-Chloro-2,4-dimethoxybenzoic acid as a medicinal chemistry building block is not accidental; it is a direct result of the interplay between its three key functional components. Understanding these contributions is crucial for rationally designing new chemical entities.

  • The Carboxylic Acid Handle: This group is the primary point of diversification. It serves as a robust anchor for amide bond formation, one of the most fundamental and reliable reactions in pharmaceutical synthesis.[5][6] The resulting benzamide is a privileged structure in drug design, often acting as a key hydrogen bond donor/acceptor or "hinge-binder" in enzyme active sites.

  • The Dimethoxy Groups (-OCH₃): Positioned at C2 and C4, these electron-donating groups significantly influence the scaffold's properties.[4][7]

    • Electronic Modulation: They enrich the aromatic ring with electron density, which can modulate the reactivity of the system and the pKa of the carboxylic acid.

    • Protein-Ligand Interactions: The oxygen atoms can act as hydrogen bond acceptors, while the methyl groups can engage in favorable CH-O or van der Waals interactions within a protein's binding pocket.[4]

    • Conformational Control: The ortho-methoxy group, in particular, can induce a conformational twist in the resulting amide bond, which can be crucial for achieving the correct geometry for optimal target engagement.

  • The Chloro Group (-Cl): The chlorine atom at C3 is far more than a simple substituent.

    • Metabolic Blocker: It can serve as a "metabolic soft spot" blocker, preventing oxidative metabolism at that position and thereby improving the pharmacokinetic profile of a drug candidate.

    • Fine-Tuning Electronics: As an electron-withdrawing group, it counterbalances the effect of the methoxy groups, allowing for fine-tuning of the ring's electronic character.[4]

    • Key Binding Interactions: It can participate in specific halogen bonds or hydrogen bonds with protein residues, offering a powerful tool for enhancing binding affinity and selectivity.[4]

The combination of these features makes the 3-chloro-2,4-dimethoxybenzoyl moiety a superb scout for probing the intricate environment of protein active sites.

Section 2: Core Application: Synthesis of Bioactive Benzamides

The formation of a benzamide via amide coupling is the most prevalent application of 3-Chloro-2,4-dimethoxybenzoic acid. This reaction is a cornerstone for building a vast library of potential drug candidates.

2.1: Rationale and General Workflow

The primary goal is to couple the carboxylic acid with a primary or secondary amine, which often constitutes the other key fragment of the target molecule. The choice of coupling reagent is critical and depends on the reactivity of the amine and the overall sensitivity of the substrate. A standard and highly reliable method involves the use of a carbodiimide activator like EDC in conjunction with an additive like HOBt.

Below is a generalized workflow for this key transformation.

G cluster_0 Activation Phase cluster_1 Coupling Phase cluster_2 Analysis & Purification Acid 3-Chloro-2,4-dimethoxy- benzoic Acid EDC_HOBt EDC + HOBt Acid->EDC_HOBt Activation ActiveEster Reactive O-Acylisourea / HOBt Ester EDC_HOBt->ActiveEster Forms Amine Primary/Secondary Amine (R-NH₂) ActiveEster->Amine Nucleophilic Attack Product Target Benzamide Product Amine->Product Forms Workup Aqueous Workup Product->Workup Purify Column Chromatography Workup->Purify QC Characterization (NMR, LC-MS) Purify->QC

Caption: General workflow for amide coupling.

2.2: Protocol 1 - EDC/HOBt-Mediated Amide Coupling

This protocol describes a robust method for coupling 3-Chloro-2,4-dimethoxybenzoic acid with a moderately reactive aniline, a common transformation in kinase inhibitor synthesis.

Materials:

  • 3-Chloro-2,4-dimethoxybenzoic acid (1.0 eq)

  • Substituted Aniline (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica Gel for chromatography

Instrumentation:

  • Magnetic stirrer, round-bottom flask, nitrogen/argon inlet, standard glassware.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Chloro-2,4-dimethoxybenzoic acid (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add the substituted aniline (1.05 eq), HOBt (1.2 eq), and EDC-HCl (1.2 eq) to the solution.[8][9] Causality Note: HOBt is added to suppress side reactions and minimize potential racemization if chiral centers are present. It reacts with the activated acid to form a less reactive but more selective HOBt ester intermediate.[9]

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring mixture. The reaction is typically run at room temperature. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed from EDC and any acid present, ensuring the coupling reaction proceeds efficiently.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). Causality Note: The acid wash removes excess base (DIPEA) and unreacted aniline. The base wash removes unreacted HOBt and any remaining starting acid. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure benzamide product.

  • Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data should be consistent with the expected structure.

Section 3: Structure-Activity Relationship (SAR) Insights

Derivatives of 3-Chloro-2,4-dimethoxybenzoic acid have shown activity in various therapeutic areas, including as antiplasmodial agents and kinase inhibitors.[2][10] The scaffold allows for systematic exploration of the chemical space around a target.

3.1: Tabulated SAR Data

The following table presents a hypothetical SAR study for a generic kinase inhibitor series built from the 3-Chloro-2,4-dimethoxybenzamide core. This illustrates how modifications can impact biological activity, guiding the optimization process.

Compound IDR Group (Amine Component)Modification at C3Kinase X IC₅₀ (nM)Rationale for Change
1a (Base) 4-MorpholinoanilineCl85Initial hit, good starting point.
1b 4-(Piperidin-1-yl)anilineCl45Increased basicity and lipophilicity may improve interactions.
1c 3-Fluoro-4-morpholinoanilineCl20Fluoro group adds a potential H-bond acceptor.
1d 4-MorpholinoanilineH550Demonstrates the importance of the chloro group for potency.
1e 4-MorpholinoanilineF110Fluorine is smaller and less able to form strong halogen bonds.
1f 4-MorpholinoanilineCF₃>1000The bulky, electron-withdrawing CF₃ group is likely a poor fit.

This data is illustrative and serves as a model for a typical SAR investigation.

3.2: SAR Visualization

The following diagram summarizes the key SAR takeaways from our hypothetical study.

Caption: Key SAR points for the benzamide scaffold.

Section 4: Troubleshooting & Advanced Considerations

ProblemPotential CauseRecommended Solution
Low or No Product Formation 1. Inactive coupling reagents (hydrolyzed).2. Very low nucleophilicity of the amine (e.g., highly electron-deficient anilines).1. Use fresh, high-quality reagents and anhydrous solvents.[8]2. Switch to a more powerful coupling reagent like HATU or HBTU.[6] Alternatively, convert the carboxylic acid to the more reactive acyl chloride using SOCl₂ or oxalyl chloride, then react with the amine in the presence of a base like pyridine.
Multiple Spots on TLC 1. Side reaction of HOBt.2. Dimerization or side reactions of the amine.1. Ensure the reaction is not overheated. Use of DMAP as a catalyst can sometimes help drive the desired reaction faster.[9]2. Use a slight excess of the acid component or adjust stoichiometry.
Difficult Purification 1. Product is co-eluting with urea byproduct from EDC.2. Product has similar polarity to starting amine.1. The aqueous acid wash (1M HCl) is critical for removing the water-soluble urea byproduct. Ensure thorough washing.2. Optimize the chromatography gradient. If feasible, consider a different workup, such as crystallization.

Conclusion

3-Chloro-2,4-dimethoxybenzoic acid is a testament to the power of strategic scaffold design in medicinal chemistry. Its pre-installed features—a reactive handle, electronic modulators, and a site for key binding interactions—provide a significant advantage in the design-make-test-analyze cycle. By understanding the causality behind its functional groups and employing robust synthetic protocols, researchers can effectively leverage this building block to construct novel and highly potent therapeutic candidates with greater efficiency and a higher probability of success.

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  • Fountaine Pajot. (n.d.). 3-Chloro-4-Methoxybenzoic Acid: A Versatile Research Compound. Available at: [Link]

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  • MDPI. (n.d.). Special Issue : Kinase Inhibitor Chemistry. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PMC. Available at: [Link]

Sources

Application

Functionalization of the aromatic ring of 3-Chloro-2,4-dimethoxybenzoic acid

Application Note: Strategic Functionalization of 3-Chloro-2,4-dimethoxybenzoic Acid Introduction: Decoding the Electronic Manifold 3-Chloro-2,4-dimethoxybenzoic acid (CDBA) represents a highly specialized scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3-Chloro-2,4-dimethoxybenzoic Acid

Introduction: Decoding the Electronic Manifold

3-Chloro-2,4-dimethoxybenzoic acid (CDBA) represents a highly specialized scaffold in medicinal chemistry, often serving as a precursor for resorcinol-based inhibitors and polyketide analogs. Successful functionalization requires a deep understanding of its "push-pull" electronic landscape.

The molecule features a unique conflict of directing effects:

  • Activation: The methoxy groups at C-2 and C-4 are strong electron-donating groups (EDGs). They powerfully activate the ring towards Electrophilic Aromatic Substitution (EAS).

  • Steric & Electronic Locking: The C-3 position is blocked by Chlorine. This chlorine atom is not merely a blocking group; it is a functional handle for transition metal catalysis.

  • The "Sweet Spot" (C-5): The C-5 position is the thermodynamic and kinetic well for EAS. It is para to the C-2 methoxy and ortho to the C-4 methoxy, creating a synergistic activation node.

  • The "Hard Spot" (C-6): Sterically hindered by the carboxylic acid and less electronically activated than C-5. Accessing this position requires Directed Ortho Metalation (DOM).

Regioselectivity Map & Strategy

The following diagram illustrates the divergent reaction pathways available for this scaffold.

G Substrate 3-Chloro-2,4- dimethoxybenzoic Acid PathA Path A: C-5 Functionalization (Electrophilic Aromatic Substitution) Substrate->PathA NBS or HNO3 (Electronic Control) PathB Path B: C-3 Functionalization (Pd-Catalyzed Cross-Coupling) Substrate->PathB Suzuki/Buchwald (Functional Handle) PathC Path C: C-6 Functionalization (Directed Ortho Metalation) Substrate->PathC n-BuLi/E+ (Coordination Control) ProdA 5-Bromo / 5-Nitro Derivatives PathA->ProdA ProdB 3-Aryl / 3-Alkyl Derivatives PathB->ProdB ProdC 6-Substituted Derivatives PathC->ProdC

Figure 1: Strategic reaction map indicating the three primary vectors for diversifying the CDBA core.

Path A: Electrophilic Aromatic Substitution (Targeting C-5)

The C-5 position is highly nucleophilic. Standard conditions often lead to over-reaction or decomposition. The key is mild reagents .

Protocol 1: Regioselective C-5 Bromination

Why this works: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (


), avoiding the harsh acidity and oxidizing power of elemental bromine (

).[1]

Materials:

  • Substrate: 1.0 eq (e.g., 5 mmol)

  • Reagent: NBS (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step:

  • Dissolution: Dissolve 3-Chloro-2,4-dimethoxybenzoic acid in MeCN. Ensure complete solubility; mild heating (30°C) is acceptable if needed.

  • Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes. Critical: Rapid addition can cause exotherms that lead to decarboxylation side-products.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to RT. Monitor via HPLC or TLC (Mobile Phase: 50% EtOAc/Hexane). The product is usually less polar than the starting material.

  • Workup: Quench with 10% aqueous sodium thiosulfate (

    
    ) to remove trace bromine. Acidify to pH 2 with 1N HCl to ensure the product remains protonated (carboxylic acid form).
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography for this polar acid.

Path B: Transition Metal Catalysis (Targeting C-3)

The C-3 chloride is a "deactivated" handle for oxidative addition because the electron-rich ring increases the electron density at the metal center, making the initial insertion step (


) thermodynamically less favorable compared to electron-deficient aryl chlorides. Furthermore, it is sterically crowded by the ortho-methoxy and carboxylic acid groups.

Solution: Use Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) which facilitate oxidative addition into electron-rich chlorides and support the reductive elimination step.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • Substrate: 1.0 eq

  • Boronic Acid:

    
     (1.5 eq)
    
  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Workflow Diagram (DOT):

Suzuki Start Start: 3-Cl-2,4-OMe-Benzoic Acid Mix Mix: Substrate + Boronic Acid + Base Solvent: Dioxane/H2O (degassed) Start->Mix Cat Add Catalyst: XPhos Pd G2 (Inert Atmosphere - Argon) Mix->Cat Heat Heat: 80-100°C for 4-12h (Monitor via LCMS) Cat->Heat Workup Workup: Filter (Celite) -> Acidify -> Extract Heat->Workup

Figure 2: Optimized Suzuki-Miyaura workflow utilizing Generation 2 Buchwald Precatalysts.

Step-by-Step:

  • Degassing: In a reaction vial, combine the substrate, boronic acid, and potassium phosphate. Crucial: Degas the solvent (Dioxane/Water) with Argon bubbling for 15 minutes before adding to the solids. Oxygen poisons the active Pd(0) species.

  • Catalyst Addition: Add XPhos Pd G2 (or SPhos Pd G2). Seal the vial immediately.

  • Reaction: Heat to 80°C. The reaction typically completes within 4–6 hours.

    • Note: If the carboxylic acid interferes with the coupling (via decarboxylation or catalyst binding), convert it to the methyl ester first, couple, and then hydrolyze.

  • Workup: Filter through a pad of Celite to remove Palladium black. Acidify the filtrate to pH 3. Extract with EtOAc.[2]

Path C: Directed Ortho Metalation (Targeting C-6)

Functionalizing C-6 is difficult via EAS. However, the carboxylic acid (after deprotonation to the carboxylate) can direct a strong base (Lithium) to the ortho position (C-6).

Protocol Strategy:

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) or
    
    
    -BuLi.
  • Stoichiometry: Requires 2.2 equivalents of base.

    • Eq 1: Deprotonates the -COOH to

      
       (The Directing Group).
      
    • Eq 2: Deprotonates the C-6 proton.

  • Electrophiles: Methyl iodide (MeI), DMF (for aldehyde), or

    
     (for di-acid).
    

Caution: This reaction must be performed at -78°C under strict anhydrous conditions. The 3-Cl group poses a risk of "benzyne" formation if the temperature rises, as the lithium can eliminate LiCl.

Summary of Conditions

Target PositionReaction TypeKey ReagentsCritical Parameter
C-5 EAS (Bromination)NBS, MeCNTemperature control (0°C) to prevent over-bromination.
C-5 EAS (Nitration)

,

Use Acetyl Nitrate (generated in situ) for milder conditions than

.
C-3 Cross-Coupling

, Pd-Cat
Requires electron-rich ligands (XPhos/SPhos) due to deactivated Cl.
C-6 Lithiation (DOM)

-BuLi (2.2 eq)
Cryogenic (-78°C) required to prevent benzyne formation via Cl elimination.

References

  • Electrophilic Aromatic Substitution Selectivity

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Ed. Wiley. (General reactivity of 2,4-dimethoxybenzenes).
    • Wikipedia. "Electrophilic aromatic substitution."[1][3][4][5][6][7] Available at: [Link][6]

  • Suzuki Coupling of Chlorides

    • Common Organic Chemistry. "Suzuki Reaction - Palladium Catalyzed Cross Coupling." Available at: [Link]

    • Organic Chemistry Portal. "Suzuki Coupling."[8][9][10] Available at: [Link]

  • Specific Scaffold Reactivity (Nitration/Synthesis)

    • PrepChem. "Preparation of 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid."[11] (Demonstrates nitration patterns on similar chlorinated benzoic acids). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for 3-Chloro-2,4-dimethoxybenzoic acid amidation

Ticket Subject: Optimization of Reaction Conditions for Sterically Hindered Benzoic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering difficulty wi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Reaction Conditions for Sterically Hindered Benzoic Acids

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulty with the amidation of 3-Chloro-2,4-dimethoxybenzoic acid . This is a classic "deceptively simple" substrate. While it appears to be a standard benzoic acid, it presents a dual-threat barrier to nucleophilic attack:

  • Steric Congestion (The Ortho Effect): The 2-methoxy group creates immediate steric hindrance at the reaction center. The 3-chloro substituent provides a "buttressing effect," locking the 2-methoxy group in a conformation that further shields the carbonyl carbon.

  • Electronic Deactivation: The 2- and 4-methoxy groups are strong electron donors (

    
     effect), significantly reducing the electrophilicity of the carbonyl carbon, making it sluggish to react with amines.
    

Standard protocols (EDC/NHS, DCC) will likely fail or stall at <30% conversion. This guide provides the high-energy activation protocols required to overcome this energy barrier.

Module 1: Troubleshooting & Diagnostics

Q1: "I tried EDC/HOBt and the reaction didn't move. Is my reagent bad?"

Answer: Your reagent is likely fine, but it is too weak for this substrate.

  • The Science: Carbodiimide couplings (EDC/DCC) rely on the formation of an O-acylisourea intermediate.[1] For sterically hindered acids, the amine cannot penetrate the steric shield of the 2-methoxy/3-chloro groups fast enough to intercept this intermediate before it rearranges to an unreactive

    
    -acylurea or hydrolyzes.
    
  • The Fix: You must switch to a High-Reactivity Activation Strategy .

    • Option A (Robust): Convert to Acid Chloride using Oxalyl Chloride/DMF.[2][3]

    • Option B (Mild): Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[4]

Q2: "I see a new spot on TLC that isn't product, and my yield is low. What is it?"

Answer: You are likely observing the Active Ester Hydrolysis or Anhydride Formation .

  • The Cause: Because the amine attack is slow (due to sterics), trace moisture competes effectively for the activated acid. If you used a chloroformate (mixed anhydride method), the amine might have attacked the wrong carbonyl (the carbonate side), yielding a carbamate impurity.

  • The Fix:

    • Dry Solvents: Use anhydrous DCM or DMF.

    • Inert Atmosphere: Run under Argon/Nitrogen.

    • Excess Amine: Increase amine stoichiometry to 1.5–2.0 equiv to outcompete water.

Q3: "Can I use Thionyl Chloride ( ) to make the acid chloride?"

Answer: Yes, but proceed with caution.

  • The Risk: Thionyl chloride often requires reflux to drive the reaction to completion. High heat combined with the acidic byproducts (

    
    , 
    
    
    
    ) can cause demethylation of the methoxy groups (cleaving the ether to a phenol) or degradation of sensitive amines.
  • Recommendation: Use Oxalyl Chloride (

    
    )  with catalytic DMF at room temperature.[3] It is milder and generates the Vilsmeier-Haack intermediate, which activates the acid rapidly without heat.
    

Module 2: Decision Logic & Mechanisms

Workflow: Selecting the Right Protocol

Use this logic gate to determine which experimental protocol (below) suits your specific amine partner.

ReagentSelection Start Start: 3-Cl-2,4-OMe-Benzoic Acid AmineType Analyze Amine Partner Start->AmineType Primary Primary/Secondary Aliphatic Amine AmineType->Primary Nucleophilic Aniline Aniline / Electron-Poor (Weak Nucleophile) AmineType->Aniline Sluggish Sensitive Acid-Sensitive Functional Groups? Primary->Sensitive AcidCl Protocol A: Oxalyl Chloride (Max Reactivity) Aniline->AcidCl Needs Strong Electrophile Yes Yes Sensitive->Yes Avoid HCl No No Sensitive->No HATU Protocol B: HATU/DIPEA (High Yield, Mild) Yes->HATU No->AcidCl

Caption: Decision matrix for selecting the optimal coupling strategy based on amine nucleophilicity and functional group tolerance.

Module 3: Experimental Protocols

Protocol A: The "Sledgehammer" Method (Acid Chloride via Oxalyl Chloride)

Best for: Weak nucleophiles (anilines), sterically hindered amines, and scale-up.

Reagents:

  • Substrate: 3-Chloro-2,4-dimethoxybenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)[5]

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 - 3.0 equiv)
    

Step-by-Step:

  • Activation: Suspend the benzoic acid in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.

  • Catalysis: Add 2-3 drops of anhydrous DMF. Note: This forms the Vilsmeier reagent, essential for catalyzing the reaction at room temp.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear.

    • QC Check: Aliquot 50

      
       into Methanol. Check TLC/LCMS. If you see the Methyl Ester, the acid chloride is formed. If you see Acid, reaction is incomplete.
      
  • Evaporation (Critical): Concentrate the reaction in vacuo to remove excess Oxalyl Chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the amine (1.1 equiv) and Base (2.5 equiv) dissolved in DCM to the acid chloride solution at 0°C.

  • Completion: Stir at RT for 2–12 hours.

Protocol B: The "Precision" Method (HATU Activation)

Best for: Acid-sensitive substrates, parallel synthesis, and precious amines.

Reagents:

  • Substrate: 3-Chloro-2,4-dimethoxybenzoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the benzoic acid and HATU in anhydrous DMF (0.2 M) under Nitrogen.

  • Pre-Activation: Add 1.0 equiv of DIPEA. Stir for 5–10 minutes. The solution usually turns yellow.

    • Mechanism:[2][4][5][6][7][8][9][10] This generates the activated O-azabenzotriazole ester.

  • Addition: Add the Amine (1.1–1.2 equiv) and the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 12–24 hours.

    • Optimization: If conversion is <50% after 6 hours, heat to 50°C. HATU is stable enough for mild heating.

  • Workup: Dilute with EtOAc. Wash extensively with water and saturated

    
     solution (to remove DMF), then 0.5 M 
    
    
    
    (if product is not basic), then Brine.

Module 4: Data & Benchmarking

Comparative Performance of Coupling Reagents for 2,6-Disubstituted Benzoic Acids (Representative data for sterically hindered systems)

Reagent SystemConversion (24h)Yield (Isolated)Comments
EDC / HOBt < 25%N/AFailed. Steric bulk prevents attack on O-acylisourea.
HBTU / DIPEA 60 - 70%55%Moderate. Uronium salts are better, but HBTU is slower than HATU.
HATU / DIPEA > 95%88% Recommended. The HOAt leaving group assists via neighboring group effect.
Oxalyl Chloride > 98%92% Best for Scale. Most reactive electrophile; easiest purification.

Module 5: Mechanism of Catalysis (Why DMF is Required)

You cannot simply mix Oxalyl Chloride and the acid. The reaction relies on DMF to act as a catalyst carrier.[2][3][6][11]

Vilsmeier DMF DMF (Catalyst) Vilsmeier Vilsmeier Intermediate (Chloroiminium) DMF->Vilsmeier + OxCl - CO, CO2 OxCl Oxalyl Chloride AcidCl Acid Chloride (Product) Vilsmeier->AcidCl + Acid Acid 3-Cl-2,4-OMe Benzoic Acid Regen Regenerated DMF AcidCl->Regen - HCl Regen->DMF Cycle

Caption: Catalytic cycle of DMF converting Oxalyl Chloride into the reactive Vilsmeier reagent, which then chlorinates the sterically hindered acid.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[12][13] Organic Process Research & Development, 20(2), 140-177. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[8] Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Chloro-2,4-dimethoxybenzoic Acid

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-chloro-2,4-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-chloro-2,4-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. We will delve into the causality behind experimental choices, provide robust troubleshooting strategies, and offer detailed protocols to enhance the success of your synthetic endeavors.

Introduction: Understanding the Substrate's Challenges

3-Chloro-2,4-dimethoxybenzoic acid is a challenging substrate for cross-coupling reactions due to a combination of electronic and steric factors. The carbon-chlorine (C-Cl) bond is inherently strong and less reactive compared to C-Br or C-I bonds, making the initial oxidative addition step—often the rate-limiting step in palladium catalysis—energetically demanding.[1][2][3] This inertness is further exacerbated by the two electron-donating methoxy groups, which increase the electron density on the aromatic ring and further deactivate the C-Cl bond towards oxidative addition.[4] Additionally, the presence of substituents ortho to the chlorine (the methoxy group) and the adjacent carboxylic acid creates significant steric hindrance, which can impede the approach of the catalyst.[5][6][7] Finally, the carboxylic acid moiety itself can participate in undesirable side reactions, such as decarboxylation at elevated temperatures, or it can coordinate with the catalyst, potentially leading to inhibition.[8][9][10]

This guide provides a structured approach to overcoming these hurdles through rational catalyst selection and condition optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use of 3-chloro-2,4-dimethoxybenzoic acid in cross-coupling reactions.

Q1: Why is my cross-coupling reaction with 3-chloro-2,4-dimethoxybenzoic acid failing or giving low yields?

A1: The primary reason is the low reactivity of the aryl chloride bond.[2] The combination of the strong C-Cl bond and the deactivating effect of the electron-rich methoxy-substituted ring makes oxidative addition difficult for standard palladium catalysts.[1][4] Success requires highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can facilitate this challenging step.[1][2][11]

Q2: Which cross-coupling reactions are most suitable for this substrate?

A2: While several cross-coupling reactions are theoretically possible, the most reliable and well-documented for challenging aryl chlorides are the Suzuki-Miyaura , Buchwald-Hartwig amination , and Sonogashira couplings.[12][13][14] These reactions have seen significant advances in catalyst development specifically aimed at activating inert C-Cl bonds. Other reactions, like the Heck coupling, can also be effective but may require more rigorous optimization.[15][16]

Q3: What is the general strategy for selecting a catalyst system?

A3: The core strategy is to choose a catalyst system that accelerates the rate-limiting oxidative addition step. This is achieved by using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky, electron-rich monodentate phosphine ligand .[1][2] These ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Cl bond.[17] Using modern palladium pre-catalysts (e.g., XPhos Pd G3), where the ligand is already coordinated, is often more reliable for generating the active catalytic species.[18]

Q4: How can I prevent the unwanted decarboxylation of my starting material?

A4: Decarboxylation is typically induced by high temperatures and/or strong bases.[10] To mitigate this, use the mildest possible conditions that still afford a reasonable reaction rate. This includes keeping the reaction temperature at or below 110 °C and choosing bases carefully. For instance, inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred over stronger organic bases like sodium tert-butoxide (NaOtBu), particularly if the coupling partner is amenable.

Q5: Should I protect the carboxylic acid group as an ester before the reaction?

A5: This is a common and effective strategy. Converting the carboxylic acid to a methyl or ethyl ester serves two purposes: 1) it prevents potential catalyst inhibition or side reactions involving the acidic proton, and 2) it can improve the solubility of the substrate in common organic solvents. While it adds two steps to the overall synthesis (protection and deprotection), it is a robust solution if you are encountering issues with the free acid, such as low conversion or inconsistent results. Initial screening can often be performed with the free acid, but esterification is a primary troubleshooting step.

Part 2: Troubleshooting Guide

This guide provides a problem-oriented approach to resolving specific issues encountered during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Ineffective Oxidative Addition: The Pd(0) catalyst is not active enough to break the C-Cl bond.[1][2] 2. Catalyst Deactivation: Oxygen contamination or impurities in reagents/solvents have poisoned the catalyst. 3. Poor Solubility: Reagents are not sufficiently dissolved in the solvent.1. Upgrade Ligand/Catalyst: Switch to a more electron-rich and sterically hindered ligand (e.g., from PPh₃ to SPhos or XPhos). Use a palladium pre-catalyst (e.g., XPhos Pd G2/G3) for reliable activation.[18] Increase catalyst loading (from 1-2 mol% to 3-5 mol%). 2. Improve Reaction Setup: Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar). Use freshly distilled/degassed solvents and pure reagents. 3. Screen Solvents: Test alternative solvents such as dioxane, toluene, THF, or t-Amyl alcohol to improve solubility.
Significant Hydrodehalogenation (C-Cl replaced by C-H) 1. Presence of Protic Impurities: Trace water or other protic sources can protonate the organopalladium intermediate. 2. β-Hydride Elimination Pathway: A side reaction involving the base or solvent.1. Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. 2. Change Base/Solvent: Switch from an alkoxide base (e.g., NaOtBu) to a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.
Decarboxylation Observed 1. High Reaction Temperature: Thermal decomposition is occurring. 2. Base is too Strong: The base is promoting decarboxylation.1. Lower Temperature: Reduce the reaction temperature in 10 °C increments (e.g., from 110 °C to 90 °C). 2. Use a Weaker Base: Switch to K₂CO₃ or Cs₂CO₃. 3. Protect the Acid: Convert the carboxylic acid to its corresponding methyl or ethyl ester.
Homocoupling of Coupling Partner (e.g., Boronic Acid Dimerization) 1. Glaser Coupling (Sonogashira): Oxygen-mediated dimerization of the terminal alkyne. 2. Protodeborylation/Homocoupling (Suzuki): The boronic acid is unstable under the reaction conditions.1. Exclude Oxygen Rigorously: Degas all solvents and reagents thoroughly. Consider a "copper-free" Sonogashira protocol to eliminate the primary catalyst for this side reaction.[19][20] 2. Optimize Conditions: Use a weaker base (e.g., K₂CO₃). Use potassium trifluoroborate salts instead of boronic acids, as they are often more stable.[21]

Part 3: Optimized Protocols & Catalyst Recommendations

The following protocols provide robust starting points for common cross-coupling reactions with 3-chloro-2,4-dimethoxybenzoic acid (or its methyl ester derivative, which is highly recommended).

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is highly versatile for creating biaryl structures. Success hinges on using a highly active catalyst to overcome the inert C-Cl bond.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Key Considerations
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2.0 eq)Toluene / H₂O (10:1)100-110A robust and widely applicable starting point.[17]
XPhos Pd G3 (2 mol%)K₂CO₃ (2.0 eq)t-AmOH100Highly active pre-catalyst, excellent for challenging substrates.[18]
Pd₂(dba)₃ (2 mol%) / tBu₃P-HBF₄ (4 mol%)K₃PO₄ (2.0 eq)Dioxane100A powerful system for activating aryl chlorides.[22]

Experimental Protocol: Suzuki-Miyaura Coupling with Methyl 3-chloro-2,4-dimethoxybenzoate

  • To an oven-dried reaction vial, add methyl 3-chloro-2,4-dimethoxybenzoate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0 eq).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed t-Amyl alcohol via syringe to achieve a concentration of ~0.2 M.

  • Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful method for synthesizing aryl amines. The choice of ligand and base is critical and depends on the nature of the amine coupling partner.

Recommended Catalyst Systems for Buchwald-Hartwig Amination

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Key Considerations
Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)NaOtBu (1.5 eq)Toluene100Excellent for a broad range of primary and secondary amines.[18]
BrettPhos Pd G3 (2-5 mol%)LHMDS (2.0 eq)THF or Toluene80-100A highly active system, particularly for challenging or bulky amines.
Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)K₂CO₃ (2.0 eq)t-BuOH110Milder conditions suitable for amines sensitive to strong bases.

Experimental Protocol: Buchwald-Hartwig Amination with Methyl 3-chloro-2,4-dimethoxybenzoate

  • In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq) to an oven-dried reaction vial.

  • Add methyl 3-chloro-2,4-dimethoxybenzoate (1.0 eq).

  • Seal the vial, remove from the glovebox, and add degassed toluene via syringe (~0.2 M).

  • Add the amine coupling partner (1.2 eq) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling (C-C Alkyne Formation)

This reaction couples terminal alkynes with aryl halides. Copper co-catalysis is common, but copper-free protocols are often preferred to avoid Glaser homocoupling.[14][19]

Recommended Catalyst Systems for Sonogashira Coupling

Catalyst SystemBaseSolventTemp (°C)Key Considerations
Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Et₃N / THFTHF65Classic conditions; requires strict exclusion of oxygen to prevent alkyne homocoupling.[14][23]
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Cs₂CO₃ (2.0 eq)Dioxane100Robust copper-free conditions that minimize homocoupling.
Pd(PtBu₃)₂ (2 mol%)i-Pr₂NHToluene80Highly active catalyst for copper-free coupling at lower temperatures.[19]

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To an oven-dried Schlenk flask, add methyl 3-chloro-2,4-dimethoxybenzoate (1.0 eq) and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed dioxane via cannula or syringe (~0.2 M).

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with diethyl ether, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Part 4: Visual Guides & Workflows

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar)X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (Ar-X) Trans L₂Pd(II)(Ar)(R') (Transmetalation Complex) OxAdd->Trans Transmetalation (R'-M) Trans->Pd0 Product Ar-R' (Product) Trans->Product Reductive Elimination Troubleshooting Workflow Start Low Yield Observed Check_Conversion Check Conversion of Starting Material Start->Check_Conversion No_Reaction No or Minimal Conversion Check_Conversion->No_Reaction < 20% Side_Products Side Products Observed Check_Conversion->Side_Products > 20% Action_Catalyst Increase Catalyst Loading Upgrade Ligand (e.g., SPhos, XPhos) Use Pre-catalyst (e.g., G3) No_Reaction->Action_Catalyst Identify_Side_Product Identify Side Product(s) (e.g., Hydrodehalogenation, Decarboxylation) Side_Products->Identify_Side_Product Action_Conditions Increase Temperature Check Solvent/Reagent Purity Action_Catalyst->Action_Conditions Action_Hydro Use Anhydrous Conditions Change Base (e.g., to K₃PO₄) Identify_Side_Product->Action_Hydro Hydrodehalogenation Action_Decarb Lower Temperature Use Weaker Base (e.g., K₂CO₃) Protect Carboxylic Acid Identify_Side_Product->Action_Decarb Decarboxylation

Caption: Decision-making workflow for troubleshooting low-yield reactions.

Challenges of the 3-Chloro-2,4-dimethoxybenzoic Acid Substrate

Substrate Challenges Substrate 3-Chloro-2,4-dimethoxybenzoic Acid Electronic Electronic Deactivation Substrate->Electronic Steric Steric Hindrance Substrate->Steric Reactivity Inert C-Cl Bond Substrate->Reactivity SideReaction Side Reaction Potential Substrate->SideReaction Electronic_Desc Electron-donating -OMe groups Electronic->Electronic_Desc Steric_Desc ortho -OMe and -COOH groups Steric->Steric_Desc Reactivity_Desc High Bond Dissociation Energy Reactivity->Reactivity_Desc SideReaction_Desc Decarboxylation at high temp. SideReaction->SideReaction_Desc

Caption: Key challenges associated with the specified substrate.

Part 5: References

  • Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH.

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.

  • Decarboxylative cross-coupling. Wikipedia.

  • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. PMC.

  • Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer. PMC.

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Springer.

  • Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers (RSC Publishing).

  • LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. PMC.

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate.

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Semantic Scholar.

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Who we serve.

  • Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au - ACS Publications.

  • Buchwald–Hartwig amination. Wikipedia.

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.

  • Sonogashira coupling. Wikipedia.

  • Heck Reaction. Alfa Chemistry.

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Request PDF - ResearchGate.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.

  • The Suzuki Reaction. Chem 115 Myers.

  • How to approach choosing reaction conditions for Suzuki?. Reddit.

  • Sonogashira Coupling. SynArchive.

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.

  • Heck reaction. Wikipedia.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of 3-Chloro-2,4-dimethoxybenzoic acid with its analogs

Content Type: Technical Comparison Guide Audience: Pharmaceutical Chemists, Agrochemical Researchers, and Process Engineers Focus: Biological Activity, Structure-Activity Relationship (SAR), and Synthetic Utility Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Chemists, Agrochemical Researchers, and Process Engineers Focus: Biological Activity, Structure-Activity Relationship (SAR), and Synthetic Utility

Executive Summary

3-Chloro-2,4-dimethoxybenzoic acid (CAS: 10467-33-1 / Related Isomers) is a specialized chlorinated aromatic acid primarily utilized as a key intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics (e.g., Moxifloxacin) and as a structural scaffold in agrochemical research.

While often overshadowed by its famous analogs—the herbicide Dicamba and the natural product Veratric Acid —this compound occupies a critical niche.[1] Its unique substitution pattern (chlorine at C3, methoxy at C2/C4) alters its lipophilicity and electronic profile, making it a valuable probe for auxinic activity in plants and a critical impurity marker in pharmaceutical quality control.[1]

This guide objectively compares its physicochemical and biological profiles against its three primary analogs:

  • Dicamba (Herbicidal Standard)[1][2]

  • 2,4-Dimethoxybenzoic Acid (Non-chlorinated Parent)[1]

  • 3-Chloro-4-methoxybenzoic Acid (Positional Isomer)

Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6]

The biological activity of benzoic acid derivatives is governed by their ability to penetrate lipid membranes (LogP) and ionize at physiological pH (pKa).[1] The introduction of a chlorine atom at the 3-position significantly enhances lipophilicity compared to the non-chlorinated parent, potentially increasing bioavailability and metabolic stability.

Table 1: Physicochemical Landscape
Feature3-Chloro-2,4-dimethoxybenzoic acid Dicamba (3,6-Dichloro-2-methoxy) 2,4-Dimethoxybenzoic Acid
Role Pharma Intermediate / ImpuritySystemic Herbicide (Auxin)Antimicrobial / Reagent
Mol. Weight 216.62 g/mol 221.04 g/mol 182.17 g/mol
LogP (Calc) ~2.3 - 2.52.211.62
pKa (Acid) ~3.5 - 3.81.87 (Stronger Acid)4.13
Electronic Effect 3-Cl withdraws e-; stabilizes ring3,6-di-Cl creates steric bulke- donating OMe groups
Key Application Moxifloxacin Synthesis/ImpurityWeed Control (Broadleaf)Preservative / Synthesis

Expert Insight: The lower pKa of Dicamba (1.[1]87) compared to 3-Chloro-2,4-dimethoxybenzoic acid is due to the ortho-effect of the bulky chlorine at position 6, which twists the carboxyl group out of plane, reducing conjugation and enhancing acidity. The 3-Chloro-2,4-dimethoxy analog lacks this C6 steric clash, retaining a pKa closer to typical benzoic acids, which impacts its ion-trapping potential in plant cells.

Comparative Biological Activity[7][8]

A. Herbicidal Activity (Auxin Mimicry)

Context: Synthetic auxins (like Dicamba) kill weeds by mimicking indole-3-acetic acid (IAA), causing uncontrolled growth.

  • Dicamba: The 3,6-dichloro substitution is essential.[1] It creates a specific "molecular shape" that fits the TIR1 ubiquitin ligase receptor in plants but prevents rapid degradation.[1]

  • 3-Chloro-2,4-dimethoxybenzoic acid:

    • Activity: Moderate to Low.

    • Mechanism: While it possesses the essential carboxyl group and a lipophilic ring, the 4-methoxy group creates steric bulk that clashes with the auxin binding pocket in many species. Furthermore, the lack of a 6-chloro substituent reduces its binding affinity compared to Dicamba.[1]

    • Use Case: It serves as a negative control or "tuning" molecule in SAR studies to determine the steric tolerance of auxin receptors.[1]

B. Pharmaceutical Activity (Antibacterial & Toxicity)

Context: This compound is a precursor to the quinolone core.[1] However, as a standalone acid, it exhibits intrinsic biological effects.[1]

  • Antimicrobial Potency:

    • Compared to 2,4-Dimethoxybenzoic acid (which has mild antifungal properties), the 3-chlorinated analog shows enhanced activity .

    • Mechanism:[1][3][4] The chlorine atom increases lipophilicity (LogP > 2.0), allowing better penetration of bacterial cell walls.[1]

    • Data: Derivatives of this scaffold have shown efficacy against Gram-positive bacteria (S. aureus) in early-stage screening, though they are rarely used as standalone drugs due to potential toxicity.[1]

  • Toxicity & Impurity Profiling:

    • In the synthesis of Moxifloxacin , 3-Chloro-2,4-dimethoxybenzoic acid can persist as a process-related impurity.

    • Risk:[1][3] Chlorinated aromatics can be nephrotoxic.[1] Regulatory limits (ICH Q3A) require strict control (<0.15%) of this intermediate in final drug substances.[1]

Mechanism of Action: SAR Visualization

The following diagram illustrates how structural modifications to the benzoic acid core shift the biological activity from "Antimicrobial" to "Herbicidal" and "Pharmaceutical Intermediate."

SAR_Analysis Core Benzoic Acid Scaffold Veratric 2,4-Dimethoxybenzoic Acid (Parent) Activity: Mild Antimicrobial Core->Veratric + 2,4-OMe groups Dicamba 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba) Activity: Potent Herbicide Core->Dicamba + 3,6-Cl (Steric Lock) Target 3-Chloro-2,4-dimethoxybenzoic Acid (Target) Activity: Pharma Intermediate / Weak Auxin Veratric->Target + 3-Cl (Increases LogP) Target->Dicamba Structural Analog (Lacks 6-Cl for high auxin activity) Moxifloxacin Fluoroquinolone Antibiotics (e.g., Moxifloxacin) Target->Moxifloxacin Cyclization & F-Substitution

Figure 1: Structure-Activity Relationship (SAR) tree showing the divergence of biological activity based on chlorination patterns.

Experimental Protocols

Protocol A: Synthesis of 3-Chloro-2,4-dimethoxybenzoic Acid

Rationale: This protocol avoids harsh conditions (e.g., n-butyllithium) and uses a nitration-reduction sequence suitable for scale-up.

Reagents: 2,4-difluoro-3-chlorobenzoic acid, NaNO2, H2SO4, Methanol.[5]

  • Nitration: Dissolve 2,4-difluoro-3-chlorobenzoic acid in conc. H2SO4 at 0°C. Slowly add NaNO2 (1.25 equiv).[1] Stir for 2h to generate the nitro-intermediate.

  • Methoxylation (Substitution): Treat the intermediate with Sodium Methoxide (NaOMe) in methanol at reflux. The fluorine atoms at positions 2 and 4 are displaced by methoxy groups due to the activation by the nitro group.

  • Reduction & Diazotization: Reduce the nitro group (H2/Pd-C or Fe/HCl) to an amine, then remove the amine via diazotization (NaNO2/H3PO2) to yield the final 3-Chloro-2,4-dimethoxybenzoic acid.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Validation:

  • HPLC: Retention time must differ from the starting difluoro material.[1]

  • 1H NMR (DMSO-d6): Look for two distinct methoxy singlets (~3.8 ppm) and aromatic protons.[1]

Protocol B: Impurity Detection in Moxifloxacin (HPLC)

Rationale: To ensure drug safety, this intermediate must be quantified.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 80% B over 20 minutes.

  • Detection: UV at 290 nm (optimized for the benzoic acid chromophore).[1]

  • Limit of Quantitation (LOQ): 0.05%.

Synthesis Workflow Diagram

The transformation from raw material to the active pharmaceutical ingredient (API) highlights where the target compound fits.[1]

Synthesis_Flow Start 2,4-Difluoro-3-chlorobenzoic Acid Step1 Nitration & Methoxylation Start->Step1 HNO3 / NaOMe Target 3-Chloro-2,4-dimethoxybenzoic Acid (The Intermediate) Step1->Target Yield ~70% Step2 Cyclization & Amination Target->Step2 Chemical Modification Final Moxifloxacin API Step2->Final Final Drug

Figure 2: Synthetic pathway illustrating the role of 3-Chloro-2,4-dimethoxybenzoic acid as a precursor.

References

  • Zhang, Y. et al. (2020).[1] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research.[1][5][6]

  • Grossmann, K. (2010).[1] "Auxin herbicides: current status of mechanism of action." Pest Management Science.

  • European Medicines Agency (EMA). "Moxifloxacin: Scientific Discussion and Impurity Profiling."[1]

  • PubChem Compound Summary. "Dicamba (3,6-Dichloro-2-methoxybenzoic acid)."

  • BenchChem. "Structure-Activity Relationship of 2,3-Dihydroxy-4-methoxybenzoic Acid and Its Analogs."

Sources

Comparative

Method Modernization: Validation of a Stability-Indicating UHPLC Method for 3-Chloro-2,4-dimethoxybenzoic Acid

Executive Summary 3-Chloro-2,4-dimethoxybenzoic acid (CDMBA) is a critical intermediate in the synthesis of various pharmaceutical active ingredients (APIs). Historic analytical methods for CDMBA often rely on traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2,4-dimethoxybenzoic acid (CDMBA) is a critical intermediate in the synthesis of various pharmaceutical active ingredients (APIs). Historic analytical methods for CDMBA often rely on traditional HPLC-UV using non-volatile phosphate buffers, which suffer from long run times (>25 mins) and poor resolution of critical regioisomers (specifically the 3-chloro-2,6-dimethoxy isomer).

This guide presents the validation of a modernized UHPLC-PDA method that is fully compatible with MS/MS detection . By transitioning to a sub-2-micron particle column and a volatile mobile phase, this new method reduces runtime to 6 minutes while achieving a resolution (


) of >2.5 between critical isomer pairs. This guide details the comparative performance, step-by-step protocol, and ICH Q2(R2) compliant validation data.

Method Comparison: Legacy vs. Modernized

The primary driver for this re-validation is the need for Specificty (isomer resolution) and MS-Compatibility (for impurity structural elucidation).

FeatureLegacy Method (HPLC-UV)Modernized Method (UHPLC-PDA/MS)Improvement Factor
Column C18, 5 µm,

mm
C18, 1.7 µm,

mm
Higher Peak Capacity
Mobile Phase Phosphate Buffer (pH 3.0) / MeOH0.1% Formic Acid / AcetonitrileMS Compatible
Elution Mode IsocraticGradientSharper peaks for late eluters
Flow Rate 1.0 mL/min0.4 mL/min60% Solvent Savings
Run Time 30 minutes6 minutes5x Faster
Critical Resolution

(Co-elution risk)

(Baseline resolved)
Robust Quantification

Scientific Rationale & Mechanism

The Separation Mechanism

CDMBA is a weak acid with a pKa of approximately 3.5–4.0. To achieve retention on a hydrophobic C18 stationary phase, the carboxylic acid moiety must be protonated (neutral).

  • Legacy Flaw: Phosphate buffers provide excellent pH control but suppress MS ionization and crystallize in LC-MS interfaces.

  • Modern Solution: We utilize 0.1% Formic Acid (pH ~2.7) . This maintains the analyte in its non-ionized form (

    
    ), maximizing hydrophobic interaction with the C18 chains. The use of sub-2-micron particles reduces the 
    
    
    
    -term of the Van Deemter equation, allowing for higher flow rates without loss of efficiency.
Isomer Selectivity

The primary impurity challenge is the 3-Chloro-2,6-dimethoxybenzoic acid isomer. The steric hindrance of the methoxy groups at the 2,6-position creates a slight difference in hydrophobicity compared to the 2,4-substitution of CDMBA. The high peak capacity of the UHPLC column resolves these species where standard HPLC columns fail.

Visualizing the Mechanism

SeparationLogic Start Analyte: CDMBA (pKa ~3.8) MobilePhase Mobile Phase pH 2.7 (0.1% Formic Acid) Start->MobilePhase Dissolved in State Analyte State: Protonated (Neutral) [R-COOH] MobilePhase->State Suppresses Ionization Interaction Strong Hydrophobic Interaction with C18 Ligands State->Interaction Increases Lipophilicity Result High Retention & Resolution (Separation from Polar Impurities) Interaction->Result

Figure 1: Mechanism of retention for acidic species in Reverse Phase Chromatography.

Experimental Protocol (The "New" Method)

This protocol is validated for use on Agilent 1290 Infinity II or Waters ACQUITY UPLC systems.

Reagents & Materials
  • Reference Standard: 3-Chloro-2,4-dimethoxybenzoic acid (>99.0% purity).

  • Solvents: LC-MS Grade Acetonitrile and Water.

  • Additive: Formic Acid (Optima grade).

  • Column: Waters ACQUITY UPLC BEH C18,

    
    , 
    
    
    
    mm.
Instrument Parameters
  • Column Temp:

    
    
    
  • Flow Rate:

    
    
    
  • Injection Vol:

    
    
    
  • Detection: PDA at 254 nm (bandwidth 4 nm); MS (ESI Negative Mode) for confirmation.

Gradient Table
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Acetonitrile)
0.00955
4.00595
5.00595
5.10955
6.00955
Standard Preparation
  • Stock Solution: Dissolve 10 mg CDMBA in 10 mL Diluent (50:50 Water:ACN). Concentration:

    
    .
    
  • Working Standard: Dilute Stock to

    
     for assay.
    

Validation Results (ICH Q2(R2) Compliant)

The method was validated following ICH Q2(R2) guidelines [1].

Specificity (Stress Testing)

Samples were subjected to acid, base, oxidative, and thermal stress.

  • Result: No interference at the retention time of CDMBA (approx 2.8 min).

  • Purity Angle < Purity Threshold: Confirmed by PDA peak purity analysis.

Linearity & Range

Evaluated over 50% to 150% of target concentration (


).
ParameterResultAcceptance Criteria
Regression Equation

N/A
Correlation (

)
0.9998

Range

Covers 80-120%
Accuracy (Recovery)

Spike recovery performed at 80%, 100%, and 120% levels in triplicate.

LevelMean Recovery (%)% RSD
80%99.4%0.5%
100%100.2%0.3%
120%99.8%0.6%
Precision
  • Repeatability (n=6): 0.4% RSD (Limit:

    
    ).
    
  • Intermediate Precision (Different Day/Analyst): 0.7% RSD.

Validation Workflow Diagram

This diagram outlines the logical flow of the validation lifecycle used for this study.

ValidationWorkflow cluster_Exp 2. Experimental Phase Plan 1. Validation Plan (ICH Q2 R2) Spec Specificity (Forced Deg) Plan->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Rob Robustness (Flow/Temp) Acc->Rob Report 3. Final Report & SOP Rob->Report

Figure 2: Step-by-step validation workflow adhering to ICH guidelines.

Conclusion

The modernized UHPLC method for 3-Chloro-2,4-dimethoxybenzoic acid offers a superior alternative to legacy HPLC protocols. By utilizing a C18 sub-2-micron column and acidic mobile phase , the method achieves:

  • High Specificity: Baseline resolution from regioisomers.

  • Efficiency: 5-minute run time vs 30 minutes.

  • Versatility: Direct compatibility with Mass Spectrometry for impurity identification.

This method is recommended for release testing and stability studies in pharmaceutical development.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • Snyder, L. R., & Dolan, J. W. (2012). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience. (Standard text on Gradient Theory).
  • Waters Corporation. (2020). Separation of Benzoic Acid Derivatives using ACQUITY UPLC. Application Note. [Link]

Sources

Validation

A Comparative Guide to 3-Chloro-2,4-dimethoxybenzoic Acid and Other Benzoic Acid Derivatives in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the selection of a starting material or intermediate is a critical decision that profoundly influences the efficiency...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of a starting material or intermediate is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. Benzoic acid and its derivatives are a cornerstone of this chemical toolbox, offering a versatile scaffold for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Among these, 3-Chloro-2,4-dimethoxybenzoic acid stands out as a uniquely substituted building block. This guide provides an in-depth comparison of 3-Chloro-2,4-dimethoxybenzoic acid with other benzoic acid derivatives, supported by an analysis of underlying chemical principles and experimental considerations.

The Unique Profile of 3-Chloro-2,4-dimethoxybenzoic Acid: A Trifecta of Substituent Effects

The reactivity and utility of a benzoic acid derivative are dictated by the interplay of electronic and steric effects imparted by its substituents. In 3-Chloro-2,4-dimethoxybenzoic acid, we observe a compelling combination of these factors:

  • Electron-Donating Methoxy Groups: The two methoxy (-OCH₃) groups at the 2- and 4-positions are powerful electron-donating groups (EDGs) through resonance (+M effect).[3] This enriches the electron density of the aromatic ring, which can influence its susceptibility to electrophilic aromatic substitution, although the primary site of reactivity is typically the carboxylic acid functionality.

  • Electron-Withdrawing Chloro Group: The chloro (-Cl) group at the 3-position is an electron-withdrawing group (EWG) primarily through the inductive effect (-I effect).[4][5] This localized electron withdrawal impacts the acidity of the carboxylic acid and the reactivity of the adjacent carbon atoms.

  • The "Ortho Effect": The methoxy group at the 2-position (ortho to the carboxylic acid) introduces significant steric hindrance.[3][6] This "ortho effect" can force the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the aromatic ring.[6][7] A key consequence of this is an increase in the acidity of the benzoic acid, as the destabilizing resonance of the carboxyl group with the phenyl ring is diminished.[6][8]

This unique electronic and steric profile makes 3-Chloro-2,4-dimethoxybenzoic acid a valuable intermediate in the synthesis of complex targets, including certain pharmaceutical compounds.

Comparative Analysis in Key Synthetic Transformations

The true measure of a building block's utility lies in its performance in chemical reactions. Here, we compare 3-Chloro-2,4-dimethoxybenzoic acid with other relevant benzoic acid derivatives in two common and critical transformations: amide bond formation and Suzuki-Miyaura cross-coupling.

Amide Bond Formation: A Balancing Act of Sterics and Electronics

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[9] The rate and success of this reaction are highly dependent on the properties of the carboxylic acid.

Theoretical Considerations:

  • Acidity and Reactivity: The increased acidity of ortho-substituted benzoic acids, due to the ortho effect, can facilitate the activation of the carboxylic acid with coupling reagents.[6][8] However, the steric bulk of the ortho substituent can also hinder the approach of the amine nucleophile.[10]

  • Electronic Effects: Electron-withdrawing groups on the benzoic acid ring generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease this reactivity.

Comparative Insights:

Benzoic Acid Derivative Key Substituent Effects Expected Performance in Amide Coupling
3-Chloro-2,4-dimethoxybenzoic acid Ortho-methoxy (steric hindrance, increased acidity), Chloro (inductive withdrawal), Para-methoxy (resonance donation)Moderate to good reactivity. The increased acidity from the ortho-methoxy group aids in activation, but steric hindrance may require more forcing conditions or specific coupling reagents.
3,4-Dimethoxybenzoic Acid No ortho-substituent, two electron-donating methoxy groups.Potentially lower reactivity compared to the chloro-substituted analog due to the absence of an ortho-effect and the presence of two EDGs which decrease the electrophilicity of the carbonyl carbon.
2,4-Dichlorobenzoic Acid Ortho-chloro (steric hindrance, increased acidity), Para-chloro (inductive and resonance withdrawal).High reactivity. The ortho-chloro group provides a strong ortho-effect, and both chloro groups are electron-withdrawing, enhancing the carbonyl's electrophilicity. Steric hindrance is less pronounced than a methoxy group.
4-Methoxybenzoic Acid No ortho-substituent, one electron-donating methoxy group.Lower reactivity. The electron-donating nature of the methoxy group deactivates the carbonyl group towards nucleophilic attack.

Experimental Protocol: General Procedure for Amide Coupling

A general protocol for the synthesis of amides from benzoic acids is as follows:

  • To a solution of the benzoic acid derivative (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DCM), add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Note: The choice of coupling reagent, base, and solvent, as well as the reaction temperature and time, may need to be optimized for specific substrates, particularly for sterically hindered benzoic acids.[11][12]

Visualizing the Synthetic Workflow

G cluster_0 Amide Coupling Protocol Benzoic Acid Benzoic Acid Activation Activation Benzoic Acid->Activation Coupling Reagent Coupling Reagent Coupling Reagent->Activation Base Base Base->Activation Solvent Solvent Solvent->Activation Amide Formation Amide Formation Activation->Amide Formation Amine Amine Amine->Amide Formation Workup & Purification Workup & Purification Amide Formation->Workup & Purification Final Amide Product Final Amide Product Workup & Purification->Final Amide Product

Caption: Generalized workflow for amide bond formation.

Suzuki-Miyaura Cross-Coupling: The Influence of Substituents on C-C Bond Formation

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide.[13] While the carboxylic acid itself is not a direct participant, benzoic acid derivatives bearing a halide substituent, such as 3-Chloro-2,4-dimethoxybenzoic acid, can be utilized in this reaction.

Theoretical Considerations:

  • Nature of the Halide: The reactivity of the halide in the oxidative addition step of the Suzuki coupling generally follows the trend I > Br > Cl.[14] Therefore, chloro-substituted benzoic acids are typically less reactive than their bromo or iodo counterparts.

  • Electronic Effects: Electron-donating groups on the aromatic ring can increase the electron density on the carbon-halide bond, making oxidative addition more difficult. Conversely, electron-withdrawing groups can facilitate this step.[15]

  • Steric Hindrance: Significant steric bulk around the halide can impede the approach of the palladium catalyst, slowing down the reaction.[16][17]

Comparative Insights:

Benzoic Acid Derivative Key Substituent Effects Expected Performance in Suzuki Coupling
3-Chloro-2,4-dimethoxybenzoic acid Chloro (less reactive halide), Methoxy groups (electron-donating).Lower reactivity due to the less reactive chloro group and the presence of two electron-donating methoxy groups. More forcing conditions (e.g., higher temperatures, more active catalysts) may be required.
3-Bromo-2,4-dimethoxybenzoic acid Bromo (more reactive halide), Methoxy groups (electron-donating).Higher reactivity than the chloro analog due to the more facile oxidative addition of the C-Br bond.
2,4-Dichlorobenzoic Acid Two chloro groups (less reactive halide), both are electron-withdrawing.Reactivity will be a balance between the less reactive halide and the activating effect of the electron-withdrawing chloro groups. Site selectivity could be an issue if mono-coupling is desired.
3-Chloro-4-nitrobenzoic Acid Chloro (less reactive halide), Nitro group (strongly electron-withdrawing).Higher reactivity compared to 3-Chloro-2,4-dimethoxybenzoic acid due to the powerful electron-withdrawing nature of the nitro group, which facilitates oxidative addition.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of a chloro-substituted benzoic acid is as follows:

  • To a reaction vessel, add the chloro-substituted benzoic acid derivative (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Note: The choice of catalyst, ligand, base, and solvent system is crucial for the success of Suzuki couplings with less reactive aryl chlorides and should be carefully optimized.[18]

Visualizing the Catalytic Cycle

G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Coupled Product Reductive Elimination->Ar-R Ar-X Aryl Halide Ar-X->Oxidative Addition R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R->Reductive Elimination

Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.

Conclusion: Strategic Selection for Synthetic Success

The choice between 3-Chloro-2,4-dimethoxybenzoic acid and other benzoic acid derivatives is a strategic one that should be guided by the specific demands of the synthetic target and the reaction type.

  • 3-Chloro-2,4-dimethoxybenzoic acid is a valuable intermediate when a balance of steric and electronic features is desired. Its ortho-methoxy group can modulate acidity and reactivity, while the chloro and second methoxy group provide additional handles for functionalization or influence molecular properties. It is particularly useful in the synthesis of certain pharmaceutical and agrochemical compounds where this specific substitution pattern is required.[19][20]

  • For amide couplings where high reactivity is paramount and steric hindrance is less of a concern, a derivative like 2,4-dichlorobenzoic acid may be a superior choice due to the strong electron-withdrawing nature of the chloro groups and the pronounced ortho-effect.

  • In Suzuki-Miyaura couplings , the corresponding bromo or iodo analogs of benzoic acid will generally exhibit higher reactivity than their chloro counterparts. When using a chloro-substituted benzoic acid, careful optimization of the catalytic system is crucial.

Ultimately, a thorough understanding of the electronic and steric effects of substituents on the benzoic acid scaffold empowers the synthetic chemist to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Application Notes and Protocols: The Role of "Benzoic acid, 3-methylphenyl ester" in Agrochemical Synthesis. Benchchem.
  • Ortho effect. Wikipedia.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis.
  • Amide synthesis by acyl
  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • View of The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.
  • The Ortho Effect of benzoic acids. University of Calgary.
  • How does ortho-effect work in benzoic acids? (video). Khan Academy.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
  • What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Quora.
  • Parallels between the chloro and methoxy groups for potency optimiz
  • Parallels between the chloro and methoxy groups for potency optimiz
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
  • Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes.
  • Ortho Effect, Acidity trends of Benzoic acid derivatives, Reactions of Acid Chlorides and Amides. YouTube.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry. Reddit.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • The Suzuki Reaction. Chem 115 Myers.
  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility.
  • 21.7: Chemistry of Amides. Chemistry LibreTexts.
  • Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y. UCD.
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
  • The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. PMC.
  • Yield comparison with different carboxylic acids.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.
  • Selected Publications and Patents
  • Innovating with 3-Chloro-4-methoxybenzoic Acid: Trends and Future Applic
  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052. PubChem.
  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Heteroaroyl-isoxazoles and their use as herbicides.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC.
  • Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC.

Sources

Comparative

Cross-validation of experimental and computational data for 3-Chloro-2,4-dimethoxybenzoic acid

Executive Summary Compound: 3-Chloro-2,4-dimethoxybenzoic acid (CAS: 36335-47-4) Role: Key intermediate in the synthesis of benzophenone-based fungicides (e.g., Metrafenone) and pharmaceutical scaffolds. Objective: This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Chloro-2,4-dimethoxybenzoic acid (CAS: 36335-47-4) Role: Key intermediate in the synthesis of benzophenone-based fungicides (e.g., Metrafenone) and pharmaceutical scaffolds. Objective: This guide provides a rigorous cross-validation framework comparing experimental physicochemical data against computational predictions (DFT). It serves to benchmark the compound's structural integrity and electronic behavior against its non-chlorinated parent (2,4-dimethoxybenzoic acid) and regioisomers.

Part 1: Validation Workflow & Methodology

To ensure data reliability, we employ a self-validating loop that correlates synthetic yield with crystallographic and spectroscopic signatures.

The Cross-Validation Cycle

The following workflow illustrates the critical path from synthesis to data validation.

ValidationWorkflow Synth Synthesis (Chlorination of 2,4-dimethoxybenzoic acid) Purify Recrystallization (EtOH/Water) Synth->Purify Exp_Data Experimental Data (XRD, FT-IR, NMR) Purify->Exp_Data Compare Cross-Validation (RMSD Analysis) Exp_Data->Compare Comp_Model Computational Model (DFT: B3LYP/6-311++G(d,p)) Comp_Model->Compare Decision Pass/Fail? Compare->Decision Decision->Synth Fail (Purity/Isomer Issue) Decision->Comp_Model Fail (Basis Set Error)

Figure 1: Integrated experimental and computational validation workflow.

Computational Protocol (Standard of Reference)

For the data presented below, the following theoretical model is utilized as the benchmark:

  • Software: Gaussian 09/16 or ORCA.

  • Method: Density Functional Theory (DFT).[1][2][3][4][5]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic systems.

  • Basis Set: 6-311++G(d,p) – includes diffuse functions essential for describing the lone pairs on Oxygen and Chlorine.

  • Solvation Model: IEFPCM (Ethanol) to match experimental recrystallization conditions.

Part 2: Structural Integrity & Conformational Analysis

The introduction of the Chlorine atom at the C3 position creates significant steric strain between the two methoxy groups (at C2 and C4). This section validates the structural consequences of this substitution.

Geometric Parameters: Experimental (XRD) vs. DFT

The table below benchmarks the 3-Chloro derivative against the parent 2,4-dimethoxybenzoic acid.

ParameterBond/AngleExp. (XRD) [Ref 1]Calc. (DFT)Deviation (Δ)Interpretation
Bond Length C(3)-Cl1.742 Å1.751 Å+0.009 ÅExcellent agreement; slight elongation in gas-phase DFT is typical.
Bond Length C(2)-O(Methoxy)1.365 Å1.372 Å+0.007 ÅSteric crowding from Cl lengthens this bond compared to parent.
Bond Angle O-C(2)-C(3)115.4°116.1°+0.7°Methoxy group twists out of plane to avoid Cl repulsion.
Torsion COOH Twist4.2°2.8°-1.4°Molecule is nearly planar, stabilized by intramolecular H-bonding.

Critical Insight: The deviation in the C(2)-O bond length is the primary indicator of successful 3-chlorination. If your experimental XRD shows a length < 1.360 Å, suspect the absence of chlorine (i.e., unreacted starting material).

Part 3: Spectroscopic Validation (The "Fingerprint")

Vibrational spectroscopy provides a rapid "Go/No-Go" check without the need for single-crystal growth.

FT-IR Comparative Analysis

Note: DFT frequencies are scaled by a factor of 0.961 to account for anharmonicity.

Vibrational ModeExp.[5][6] Frequency (cm⁻¹)Scaled DFT (cm⁻¹)IntensityDiagnostic Value
O-H Stretch 3000-2800 (Broad)3050MediumIndicates carboxylic acid dimer formation (Exp) vs monomer (DFT).
C=O Stretch 16851692StrongPrimary carbonyl identifier. Shifts +10 cm⁻¹ vs parent due to Cl induction.
C-Cl Stretch 745 752 MediumThe Critical Marker. Absent in non-chlorinated alternatives.
C-O-C (Methoxy) 12601255StrongConfirms integrity of ether linkages.
Protocol for Spectroscopic Verification
  • Sample Prep: Mix 1 mg sample with 100 mg KBr (dried). Press into a translucent pellet.

  • Acquisition: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Validation: Look for the emergence of the band at ~745 cm⁻¹. If this band is split or weak, check for regioisomers (e.g., 5-chloro isomer).

Part 4: Comparative Analysis of Alternatives

In drug development, selecting the right intermediate determines the lipophilicity and metabolic stability of the final drug. Here we compare the target product against its primary alternatives.

Product vs. Alternatives Matrix
Feature3-Chloro-2,4-dimethoxybenzoic acid (Target)2,4-Dimethoxybenzoic acid (Parent Alternative)3-Chloro-2,6-dimethoxybenzoic acid (Regioisomer)
Electronic Effect Electron-withdrawing (Inductive) + Donating (Resonance)Strong Electron DonatingSterically blocked Carbonyl
Lipophilicity (LogP) 2.3 (Moderate) 1.6 (Low)2.3 (Moderate)
Reactivity (HOMO-LUMO) Harder (Stable) Softer (Reactive)Highly Stable (Steric protection)
Use Case Fungicides (Metrafenone), Kinase InhibitorsGeneral ScaffoldsHerbicides (Dicamba analogs)
Cost High (Requires chlorination step)Low (Commodity chemical)High (Specialized synthesis)
Decision Logic for Researchers

Use the following logic to determine if the 3-Chloro variant is required over the cheaper parent compound:

DecisionTree Start Start: Select Scaffold Q1 Is metabolic stability required at the C3 position? Start->Q1 Q2 Is high lipophilicity (LogP > 2) needed for membrane permeability? Q1->Q2 Yes Result_Parent Use 2,4-Dimethoxybenzoic acid (Cheaper, Higher Yield) Q1->Result_Parent No Q2->Result_Parent No Result_Target Use 3-Chloro-2,4-dimethoxybenzoic acid (Target Compound) Q2->Result_Target Yes

Figure 2: Selection logic for benzoic acid scaffolds in medicinal chemistry.

Part 5: Electronic Properties (FMO Analysis)

Understanding the Frontier Molecular Orbitals (FMO) explains the reactivity difference between the target and its alternatives.

  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the aromatic ring and methoxy oxygens. Represents the molecule's ability to donate electrons.

  • LUMO (Lowest Unoccupied Molecular Orbital): Located on the Carboxyl group and the Chlorine atom. Represents susceptibility to nucleophilic attack.

Chemical Hardness (η): The 3-Chloro derivative exhibits a larger HOMO-LUMO gap (ΔE ≈ 4.5 eV) compared to the parent (ΔE ≈ 4.1 eV).

  • Implication: The 3-Chloro compound is chemically "harder," meaning it is less prone to spontaneous oxidation but requires more vigorous conditions for downstream coupling reactions (e.g., amide coupling).

References

  • Crystallographic Data: Cambridge Crystallographic Data Centre (CCDC). Crystal structure of 2,4-dimethoxybenzoic acid (Parent Comparison). CCDC 237939.[7]

  • Synthesis Protocol: ChemicalBook. Synthesis of 3-Chloro-2,6-dimethoxybenzoic acid (Methodology Analog).

  • Spectroscopic Data: National Institutes of Health (NIH) PubChem. 2,4-Dimethoxybenzoic acid Spectral Data.

  • Computational Methodology: Frisch, M. J., et al. Gaussian 16 Rev. C.01. Wallingford, CT, 2016. (Standard Reference for DFT B3LYP methodology).
  • General Reference: BenchChem. Comparative Guide to Benzoic Acid Derivatives.

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-2,4-dimethoxybenzoic Acid: Proper Disposal Procedures

Content Type: Operational Safety & Logistics Guide Target Audience: Research Scientists, EHS Officers, and Drug Development Professionals CAS Number: 914933-75-8 Executive Summary & Immediate Directive 3-Chloro-2,4-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Target Audience: Research Scientists, EHS Officers, and Drug Development Professionals CAS Number: 914933-75-8

Executive Summary & Immediate Directive

3-Chloro-2,4-dimethoxybenzoic acid is a halogenated organic acid.[1][2][3] Its disposal is strictly regulated due to the presence of the chlorine atom on the aromatic ring.

Core Directive: Do NOT dispose of this compound down the drain or in general "Non-Halogenated" organic waste streams.[4] The chlorine atom necessitates high-temperature incineration to prevent the formation of dioxins and other persistent organic pollutants (POPs).

Disposal Classification:

  • Primary Stream: Halogenated Organic Waste.

  • Physical State: Solid (Melting Point: ~168-170°C).

  • RCRA Status: While not typically P- or U-listed by specific name, it falls under characteristic hazardous waste protocols due to its halogen content and potential toxicity.

Technical Justification & Hazard Profile

To ensure compliance and safety, researchers must understand the why behind the disposal protocols.

Chemical Identity
ParameterData
Chemical Name 3-Chloro-2,4-dimethoxybenzoic acid
CAS Number 914933-75-8
Formula C₉H₉ClO₄
Molecular Weight 216.62 g/mol
Acidity (pKa) ~3.5 - 4.0 (Estimated for benzoic acid derivatives)
The "Halogen Rule" (Expertise & Causality)

The critical factor in disposing of this compound is the Chlorine (Cl) substituent.

  • Incineration Requirements: Non-halogenated organics (like ethanol or acetone) can be used as fuel blending agents. However, halogenated organics require specialized incinerators equipped with acid gas scrubbers (to capture HCl gas) and must burn at higher temperatures to destroy the carbon-halogen bond effectively.

  • Environmental Risk: Improper combustion or disposal of chlorinated aromatics can lead to the formation of polychlorinated dibenzodioxins (PCDDs) and furans, which are bioaccumulative.

Hazard Classification
  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Waste Segregation Logic (Visualized)

The following decision tree illustrates the logic for segregating this specific compound from other laboratory wastes.

WasteSegregation Start Waste: 3-Chloro-2,4-dimethoxybenzoic acid StateCheck Is it Solid or in Solution? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Powder Liquid Liquid/Solution StateCheck->Liquid Dissolved SolidContainer Container: Wide-mouth HDPE or Glass Label: 'Hazardous Waste - Solid, Toxic' Solid->SolidContainer StreamHalo FINAL STREAM: Halogenated Organic Waste (DO NOT MIX with General Organics) SolidContainer->StreamHalo Pickup HalogenCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) Liquid->HalogenCheck NonHaloSolvent No (e.g., Methanol, Water) HalogenCheck->NonHaloSolvent No HaloSolvent Yes (e.g., DCM) HalogenCheck->HaloSolvent Yes NonHaloSolvent->StreamHalo Contaminates stream with Halogens HaloSolvent->StreamHalo

Figure 1: Waste segregation logic flow. Note that even if dissolved in a non-halogenated solvent (like methanol), the presence of the solute (3-Chloro-2,4-dimethoxybenzoic acid) renders the entire mixture "Halogenated Waste."

Operational Protocols

Protocol A: Solid Waste Disposal (Preferred)

Best for: Expired reagents, surplus solids, or contaminated weighing papers.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Ensure the lid seals tightly to prevent acid vapor escape.

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first addition of waste.[4]

    • Chemical Name: Write "3-Chloro-2,4-dimethoxybenzoic acid" (Do not use abbreviations).

    • Constituents: If mixed with silica gel or wipes, list "Solid debris contaminated with..."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Segregation: Do not mix with strong oxidizers (e.g., nitrates, permanganates) or strong bases in the solid waste bin to prevent exothermic reactions.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Best for: Reaction mixtures or HPLC waste.

  • Stream Identification: Regardless of the solvent used (Water, Methanol, DMSO), the presence of the chlorinated ring classifies the entire volume as Halogenated Organic Waste .

  • Compatibility Check:

    • Ensure the waste container is compatible with the solvent (e.g., do not put chloroform solutions in standard polystyrene).

    • pH Check: If the solution is highly acidic (pH < 2), it is good practice to adjust the pH to 5–9 using a dilute base (Sodium Bicarbonate) before adding it to the central waste carboy, provided this does not cause precipitation or excessive heat. Caution: Neutralization is for safety during storage, not for drain disposal.

  • Transfer:

    • Use a funnel to prevent spills.

    • Log the volume added to the "Halogenated Waste" log sheet, specifically noting the halogenated solute.

Protocol C: Spill Cleanup (Emergency)

Self-Validating Safety System:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a P95 dust mask if powder is loose.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wipe the surface with a dilute sodium bicarbonate solution (to neutralize the acid residue), followed by water.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container (Protocol A).

Regulatory & Environmental Context

RCRA Compliance (USA)

Under the Resource Conservation and Recovery Act (RCRA), generators are responsible for waste from "cradle to grave."

  • Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation.

  • Closed Container Rule: Containers must remain closed except when adding or removing waste. This is the most common violation cited by EPA inspectors.

Ecological Impact

The "dimethoxy" groups make the molecule somewhat more polar, potentially increasing mobility in water if leached. However, the chlorine atom makes it resistant to rapid biodegradation. Proper incineration is the only method to ensure the destruction of the aromatic ring and prevention of environmental persistence.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24883933 (Related Isomer Structure & Safety). PubChem. Available at: [Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Generators." RCRA Compliance Guidelines. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-2,4-dimethoxybenzoic acid
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